6-Bromoandrostenedione
Description
Properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWQRBIGKRAICT-DQXCSHPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959474 | |
| Record name | 6-Bromoandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38632-00-7 | |
| Record name | 6-Bromoandrostenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromoandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-BROMOANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJEYOWUDT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Bromoandrostenedione aromatase inhibition kinetics
An In-depth Technical Guide to the Aromatase Inhibition Kinetics of 6-Bromoandrostenedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent steroidal aromatase inhibitor that has been instrumental in the study of estrogen synthesis and the development of anti-cancer therapies. This technical guide provides a comprehensive overview of the aromatase inhibition kinetics of this compound, with a focus on its stereoisomers: 6α-bromoandrostenedione and 6β-bromoandrostenedione. It details the distinct mechanisms of inhibition, presents key kinetic data in a structured format, outlines experimental protocols for assessing aromatase inhibition, and provides visual representations of the inhibitory pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and endocrine research.
Introduction to Aromatase and its Inhibition
Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a critical enzyme in the biosynthesis of estrogens.[1][2] It catalyzes the conversion of androgens, such as androstenedione (B190577) and testosterone, into estrogens, namely estrone (B1671321) and estradiol.[1] This process is a key step in various physiological functions, but it is also implicated in the pathology of estrogen-dependent diseases, most notably breast cancer.[1][3] Consequently, the inhibition of aromatase has become a cornerstone of endocrine therapy for these conditions.[1][4]
Aromatase inhibitors (AIs) are broadly classified into two categories: steroidal and non-steroidal inhibitors. This compound is a steroidal AI that acts as a substrate analog, offering high specificity for the aromatase enzyme.[1][5] The stereochemistry of the bromine atom at the 6th position of the androstenedione backbone profoundly influences its mechanism of aromatase inhibition.[5][6]
Mechanism of Aromatase Inhibition by this compound
The two primary epimers of this compound, 6α-bromoandrostenedione (6α-BrA) and 6β-bromoandrostenedione (6β-BrA), exhibit distinct modes of aromatase inhibition.
6α-Bromoandrostenedione: A Competitive Inhibitor
6α-Bromoandrostenedione acts as a potent competitive inhibitor of aromatase.[5][6] This means it reversibly binds to the active site of the enzyme, competing with the natural substrate, androstenedione.[5] The binding is temporary, and the inhibitory effect can be overcome by increasing the substrate concentration.[7][8]
6β-Bromoandrostenedione: A Mechanism-Based Irreversible Inhibitor
In contrast, 6β-bromoandrostenedione is a mechanism-based irreversible inhibitor, also known as a suicide substrate.[5][9] This type of inhibitor binds to the enzyme's active site and is processed through part of the normal catalytic cycle. However, this process generates a reactive intermediate that forms a stable, often covalent, bond with the enzyme, leading to its permanent inactivation.[10] This inactivation is time-dependent and requires the presence of the cofactor NADPH.[5][6]
Quantitative Data on Aromatase Inhibition
The following tables summarize the key kinetic parameters for the inhibition of human placental aromatase by the epimers of this compound.
Table 1: Kinetic Parameters for Aromatase Inhibition by this compound Epimers [5][11]
| Compound | Inhibition Type | Apparent K_i Value | k_inact Value |
| 6α-Bromoandrostenedione | Competitive | 3.4 nM | Not Applicable |
| 6β-Bromoandrostenedione | Mechanism-Based Irreversible | 0.8 µM | 0.025 min⁻¹ |
Table 2: Comparative Aromatase Inhibition by this compound Derivatives [9]
| Compound | Apparent K_i (nM) | Time-Dependent Inactivation | Apparent k_inact (min⁻¹) |
| 2,2-dimethyl-6β-bromoandrostenedione | 14 | No | Not Applicable |
| 2,2-dimethyl-6α-bromoandrostenedione | 10 | No | Not Applicable |
| 2-methyl-1,4-diene-6β-bromoandrostenedione | Not Reported | Yes | 0.035 |
| 2-methyl-1,4-diene-6α-bromoandrostenedione | Not Reported | Yes | 0.071 |
Experimental Protocols
The determination of aromatase inhibition kinetics involves robust and well-defined experimental protocols. The following outlines a typical methodology based on established assays.
In Vitro Aromatase Activity Assay (Tritiated Water Release Method)
This is a classic and widely used method to measure aromatase activity and its inhibition.[5][6][12]
Objective: To determine the inhibitory potential (K_i, IC₅₀, k_inact) of test compounds on aromatase activity.
Materials and Reagents:
-
Human placental microsomes (source of aromatase)[13]
-
[1β-³H]-Androstenedione (substrate)
-
NADPH (cofactor)[5]
-
Test inhibitor (e.g., 6α- or 6β-bromoandrostenedione)
-
Phosphate (B84403) buffer
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Human placental microsomes are prepared by differential centrifugation.[13] The protein concentration is determined.
-
Reaction Mixture Preparation: Reaction mixtures are prepared in phosphate buffer containing the aromatase enzyme source, NADPH, and varying concentrations of the test inhibitor.
-
Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified period.
-
Termination of Reaction: The reaction is terminated by the addition of an organic solvent (e.g., chloroform).
-
Separation of Tritiated Water: The mixture is centrifuged, and the aqueous layer containing the released ³H₂O is separated. Unreacted substrate is removed by treatment with dextran-coated charcoal.
-
Quantification: The amount of ³H₂O formed is quantified by liquid scintillation counting.
-
Data Analysis: Aromatase activity is calculated based on the amount of tritiated water released. For competitive inhibition, data is analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the K_i. For irreversible inhibition, time-dependent inactivation is assessed by pre-incubating the enzyme with the inhibitor and then measuring the residual activity at different time points to determine k_inact.[5]
Fluorometric Aromatase Activity Assay
This method offers a non-radioactive alternative for high-throughput screening.[14]
Objective: To measure aromatase activity and inhibition using a fluorogenic substrate.
Materials and Reagents:
-
Recombinant human aromatase (CYP19A1)[14]
-
Fluorogenic aromatase substrate
-
NADPH generating system
-
Test inhibitor
-
Aromatase assay buffer
-
Fluorescence microplate reader[14]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant aromatase, NADPH generating system, and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of increase in fluorescence is proportional to the aromatase activity. The IC₅₀ value for the inhibitor is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of Aromatase Inhibition
Caption: Mechanisms of aromatase inhibition by this compound epimers.
Experimental Workflow for Aromatase Inhibition Assay
Caption: General workflow for an in vitro aromatase inhibition assay.
Conclusion
This compound serves as a powerful tool for probing the active site and mechanism of aromatase. The distinct kinetic profiles of its 6α and 6β epimers—competitive versus mechanism-based irreversible inhibition—underscore the critical role of stereochemistry in drug-enzyme interactions. The experimental protocols and data presented in this guide offer a solid foundation for researchers engaged in the study of aromatase inhibitors and the development of novel therapeutics for estrogen-dependent pathologies. The high selectivity of these compounds for aromatase over other P-450 cytochromes further enhances their utility as specific pharmacological probes.[5]
References
- 1. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-function correlation of aromatase and its interaction with reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of new C6-substituted steroidal aromatase inhibitors in hormone-sensitive breast cancer cells: Cell death mechanisms and modulation of estrogen and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hormonebalance.org [hormonebalance.org]
- 5. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. knyamed.com [knyamed.com]
- 11. 6alpha-Bromo androstenedione | Benchchem [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 6-Bromoandrostenedione and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Bromoandrostenedione, a significant steroidal compound, and its derivatives. This document details the chemical reactions, experimental procedures, and quantitative data essential for the replication and further investigation of these compounds in a research and development setting.
Core Synthesis of this compound
The primary route for the synthesis of this compound involves the bromination of the precursor, 4-androstene-3,17-dione. This reaction typically yields a mixture of the 6α- and 6β-epimers of 6-Bromo-4-androstene-3,17-dione. The stereochemistry of the bromine atom at the C6 position is a critical factor influencing the biological activity of the resulting compound.
A general synthetic approach, adapted from established methodologies for steroidal bromination, is presented below. This process involves the reaction of 4-androstene-3,17-dione with a brominating agent under controlled conditions.
General Reaction Scheme
The bromination of 4-androstene-3,17-dione can be represented by the following workflow:
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of 6-Bromo-4-androstene-3,17-dione Epimers
The following protocol is a representative procedure based on ionic bromination methods for steroids.[1]
Materials:
-
4-Androstene-3,17-dione
-
Acetic Acid
-
Anhydrous Hydrogen Bromide gas
-
Bromine
-
1% Sodium Acetate (B1210297) solution
-
Water
Procedure:
-
Prepare a 6:4 solution of 1,4-dioxane and acetic acid.
-
Dissolve a specific molar equivalent of anhydrous hydrogen bromide gas into the dioxane:acetic acid solution.
-
To this solution, add 1.0 to 1.2 molar equivalents of bromine, dissolved in a small amount of acetic acid.
-
Add 4-androstene-3,17-dione to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature, typically between 18°C and 25°C, for a short duration (e.g., 5 minutes).
-
Quench the reaction by pouring the mixture into a cold (0-5°C) 1% sodium acetate solution.
-
Isolate the precipitated product by filtration.
-
Wash the solid product with water.
-
Dry the product to a constant weight.
Note: This procedure yields a mixture of the 6α- and 6β-bromo epimers.
Separation and Isomerization of this compound Epimers
The separation of the 6α- and 6β-bromo epimers can be achieved by fractional crystallization.[2] Furthermore, the interconversion between these epimers is possible under specific solvent conditions. The 6β-isomer can be epimerized to the 6α-isomer in carbon tetrachloride or a chloroform-methanol (9:1) mixture. Conversely, the 6α-isomer can be epimerized back to the 6β-isomer in a chloroform-methanol (9:1) solution.[2]
Synthesis of this compound Derivatives
The core this compound structure can be further modified to generate a variety of derivatives with potentially altered biological activities.
Synthesis of 2,2-Dimethyl and 2-Methyl Derivatives
The synthesis of 2,2-dimethyl and 2-methyl derivatives of this compound has been reported as a strategy to probe the mechanism of aromatase inhibition.[3] The introduction of these alkyl groups can influence the interaction of the steroid with the enzyme's active site.
The general workflow for synthesizing these derivatives involves starting with the appropriately substituted androstenedione precursor followed by bromination.
Caption: Workflow for the synthesis of 2-substituted this compound derivatives.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its derivatives.
Table 1: Physicochemical Properties of 6β-Bromoandrostenedione
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅BrO₂ | [4][5] |
| Molecular Weight | 365.3 g/mol | [4][5] |
| CAS Number | 38632-00-7 | [5] |
| Appearance | White to Light Yellow Solid | [6] |
| Melting Point | 158-163°C (decomposes) | [6] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [6] |
Table 2: Biological Activity of this compound Derivatives as Aromatase Inhibitors[3]
| Compound | Apparent Kᵢ (nM) | Inactivation (NADPH dependent) | Apparent k_inact (min⁻¹) |
| 6β-Bromoandrostenedione | - | Yes | - |
| 2,2-Dimethyl-6β-bromoandrostenedione | 14 | No | - |
| 2,2-Dimethyl-6α-bromoandrostenedione | 10 | No | - |
| 2-Methyl-1,4-diene-6β-bromoandrostenedione | - | Yes | 0.035 |
| 2-Methyl-1,4-diene-6α-bromoandrostenedione | - | Yes | 0.071 |
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound and its derivatives. The provided experimental framework, combined with the summarized quantitative data, serves as a valuable resource for researchers in the fields of medicinal chemistry, steroid biochemistry, and drug development. Further exploration of the full-text literature cited is recommended for a more detailed understanding of the specific experimental conditions and characterization data.
References
- 1. 6alpha-Bromo androstenedione | Benchchem [benchchem.com]
- 2. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H25BrO2 | CID 161972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nuances of Inhibition: A Deep Dive into the Structure-Activity Relationship of 6-Bromoandrostenedione and its Analogs as Aromatase Inhibitors
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-bromoandrostenedione and its derivatives as inhibitors of aromatase (CYP19A1), the key enzyme in estrogen biosynthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapies for estrogen-dependent diseases, such as breast cancer. Through a detailed examination of quantitative data, experimental methodologies, and key structural modifications, this guide elucidates the critical determinants for potent and selective aromatase inhibition.
Core Concepts in Aromatase Inhibition by this compound Analogs
The androstenedione (B190577) scaffold has served as a foundational template for the design of numerous steroidal aromatase inhibitors. The introduction of a bromine atom at the C6 position of androstenedione marked a significant advancement in this field, leading to potent inhibitors with distinct mechanisms of action dependent on the stereochemistry of the substituent.
The Critical Role of C6 Stereochemistry
The orientation of the bromine atom at the C6 position dictates the mechanism of aromatase inhibition.[1] This fundamental principle is a cornerstone of the SAR for this class of compounds:
-
6α-Bromoandrostenedione acts as a potent competitive inhibitor , with a Ki of 3.4 nM.[1] Its axial orientation allows it to bind reversibly to the active site of the aromatase enzyme, competing with the natural substrate, androstenedione.
-
6β-Bromoandrostenedione , in contrast, is a mechanism-based irreversible inhibitor (suicide inhibitor), with a Ki of 0.8 µM and a k_inact of 0.025 min⁻¹.[1] The equatorial orientation of the bromine atom facilitates a chemical reaction within the active site, leading to the covalent modification and permanent inactivation of the enzyme.
This dichotomy in inhibitory mechanism based on stereochemistry at a single carbon highlights the precise structural requirements for interacting with the aromatase active site.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for this compound and its key analogs, providing a clear comparison of their inhibitory potencies against human placental aromatase.
| Compound | Substitution | Inhibition Type | Ki (nM) | k_inact (min⁻¹) | Reference |
| 6α-Bromoandrostenedione | 6α-Br | Competitive | 3.4 | - | [1] |
| 6β-Bromoandrostenedione | 6β-Br | Irreversible | 800 | 0.025 | [1] |
Table 1: Inhibitory Activity of this compound Epimers
| Compound | Substitution | Inhibition Type | Ki (nM) | k_inact (min⁻¹) | Reference |
| 2,2-Dimethyl-6β-bromoandrostenedione | 2,2-diMe, 6β-Br | Competitive | 14 | - | [2] |
| 2,2-Dimethyl-6α-bromoandrostenedione | 2,2-diMe, 6α-Br | Competitive | 10 | - | [2] |
| 2-Methyl-1,4-diene-6β-bromoandrostenedione | 2-Me, Δ¹,⁴, 6β-Br | Irreversible | - | 0.035 | [2] |
| 2-Methyl-1,4-diene-6α-bromoandrostenedione | 2-Me, Δ¹,⁴, 6α-Br | Irreversible | - | 0.071 | [2] |
| 2α-Fluoroandrostenedione | 2α-F | Competitive | 45 | - | [3] |
| 2α-Chloroandrostenedione | 2α-Cl | Competitive | 86 | - | [3] |
| 2α-Bromoandrostenedione | 2α-Br | Competitive | 171 | - | [3] |
| 2α-Methylandrostenedione | 2α-Me | Competitive | 69 | - | [3] |
| 2α-Ethylandrostenedione | 2α-Et | Competitive | 114 | - | [3] |
| 2α-Hydroxyandrostenedione | 2α-OH | Competitive | 670 | - | [3] |
| 2α-Methoxyandrostenedione | 2α-OMe | Competitive | 1150 | - | [3] |
Table 2: Inhibitory Activity of C2-Substituted Androstenedione Analogs
| Compound | Substitution | Inhibition Type | IC50 (nM) | Reference |
| 4-Hydroxyandrostenedione | 4-OH | Irreversible | 30-50 | [4][5] |
| 4-Hydroxy-4,6-androstadiene-3,17-dione | 4-OH, Δ⁶ | Irreversible | More rapid inactivation than 4-OH-A | [5] |
Table 3: Inhibitory Activity of C4-Substituted Androstenedione Analogs
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of SAR data. The following sections detail the key assays used in the evaluation of this compound derivatives.
Human Placental Aromatase Inhibition Assay
This is the standard in vitro assay for determining the inhibitory potency of compounds against aromatase.
1. Enzyme Preparation:
-
Human term placenta is obtained after delivery and kept on ice.
-
The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which contains the aromatase enzyme.[4]
2. Radiometric Assay:
-
The assay measures the conversion of a radiolabeled substrate, typically [1β-³H]androstenedione, to estrone.[1]
-
The reaction mixture includes the placental microsomes, the test inhibitor at various concentrations, and a cofactor such as NADPH.[1]
-
During the aromatization reaction, the tritium (B154650) at the 1β position is released as ³H₂O.[1]
-
The reaction is stopped, and the ³H₂O is separated from the unreacted substrate, usually by charcoal-dextran treatment.
-
The amount of radioactivity in the aqueous phase is quantified by liquid scintillation counting and is directly proportional to the aromatase activity.
3. Data Analysis:
-
For competitive inhibitors: The apparent Ki is determined by measuring the initial rates of reaction at different substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.[1]
-
For irreversible inhibitors: Time-dependent inhibition is assessed by pre-incubating the enzyme with the inhibitor in the presence of NADPH.[1] Aliquots are taken at different time points, and the remaining enzyme activity is measured. The inactivation rate constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (Ki) are determined from these data.[1]
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the SAR of this compound.
Caption: Aromatase Inhibition by this compound Epimers.
Caption: Workflow for SAR Study of Aromatase Inhibitors.
Caption: C6-Bromine Stereochemistry and Inhibition Mechanism.
Conclusion
The structure-activity relationship of this compound and its analogs is a well-defined area of medicinal chemistry that offers valuable insights for the design of novel aromatase inhibitors. The stereochemistry at the C6 position is a critical determinant of the mechanism of inhibition, with the 6α-bromo derivative acting as a competitive inhibitor and the 6β-bromo derivative as an irreversible inhibitor. Modifications at other positions, such as C2 and C4, also significantly impact inhibitory potency. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in the ongoing quest for more effective and selective therapies for hormone-dependent cancers.
References
- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2alpha-substituted androstenedione analogs as aromatase inhibitors and their aromatization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Aromatase inhibitors. Synthesis and biological activity of androstenedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
(6β)-6-Bromoandrost-4-ene-3,17-dione chemical properties
An In-depth Technical Guide to the Chemical Properties of (6β)-6-Bromoandrost-4-ene-3,17-dione
Abstract
(6β)-6-Bromoandrost-4-ene-3,17-dione is a synthetic steroidal compound recognized for its role as a mechanism-based irreversible inhibitor of aromatase (estrogen synthetase). As an analogue of the endogenous androgen androstenedione, it serves as a valuable tool for researchers studying the active site and mechanism of action of aromatase.[1][2] Its ability to irreversibly inactivate the enzyme makes it a subject of interest in the development of potential therapeutic agents for estrogen-dependent diseases, such as breast cancer. This document provides a comprehensive overview of its chemical properties, biological activity, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
(6β)-6-Bromoandrost-4-ene-3,17-dione is a white to pale yellow solid.[3] Its core structure is a brominated derivative of the C19 steroid androstenedione. The key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅BrO₂ | [2][4][5] |
| Molecular Weight | 365.3 g/mol | [5] |
| CAS Number | 38632-00-7 | [2][4][5] |
| IUPAC Name | (6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | [5] |
| Melting Point | 158-163°C (decomposes) | [3][4] |
| Boiling Point | 467.0 ± 45.0 °C (Predicted) | [3] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [3] |
| Appearance | White to Light Yellow Solid | [3] |
| Solubility | Chloroform (Slightly), Methanol (B129727) (Very Slightly, Heated, Sonicated) | [3] |
| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [3] |
Biological Activity: Aromatase Inhibition
The primary biological function of (6β)-6-Bromoandrost-4-ene-3,17-dione is the inhibition of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. It acts as a mechanism-based or "suicide" inhibitor, meaning it is converted by the enzyme into a reactive intermediate that then binds covalently to the active site, causing irreversible inactivation.[6][7] This action is time-dependent and requires the presence of the cofactor NADPH.[1][7]
In contrast, its epimer, 6α-bromoandrostenedione, acts as a potent competitive inhibitor but does not cause time-dependent irreversible inactivation.[1][7] The stereochemistry of the bromine at the C-6 position is therefore critical in determining the mechanism of inhibition.[1]
| Parameter | Value | Enzyme Source | Notes | Source |
| Apparent Kᵢ | 0.8 µM | Human Placental Aromatase | Kᵢ represents the inhibitor concentration required to achieve half-maximal inactivation rate. | [1][7] |
| kᵢₙₐ꜀ₜ | 0.025 min⁻¹ | Human Placental Aromatase | kᵢₙₐ꜀ₜ is the maximal rate of enzyme inactivation. | [1][7] |
Experimental Protocols
Synthesis of (6β)-6-Bromoandrost-4-ene-3,17-dione
The synthesis of 6-bromo steroids can be achieved through various bromination methods. A common laboratory-scale synthesis involves the free radical bromination of androst-4-ene-3,17-dione using a brominating agent like N-Bromosuccinimide (NBS).
Materials:
-
Androst-4-ene-3,17-dione
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (initiator)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve androst-4-ene-3,17-dione in anhydrous CCl₄ in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of benzoyl peroxide to the solution.
-
Add N-Bromosuccinimide (approximately 1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere and protect from light. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction using NBS in CCl₄ preferentially yields the 6β-bromo product.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide (B58015) by-product.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to isolate (6β)-6-Bromoandrost-4-ene-3,17-dione.
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.
Note: The 6β-isomer can be unstable in certain solvents like methanol and may epimerize to the more stable 6α-isomer.[9]
References
- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by 6-bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (6b)-6-Bromoandrost-4-ene-3,17-dione Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CAS NO. 38632-00-7 | (6b)-6-Bromoandrost-4-ene-3,17-dione | C19H25BrO2 [localpharmaguide.com]
- 5. This compound | C19H25BrO2 | CID 161972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CN101362788B - Synthesis of 6α-bromo-androst-4-ene-3,17-dione - Google Patents [patents.google.com]
- 9. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Characteristics of 6-Bromoandrostenedione Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical characteristics of 6-bromoandrostenedione analogues, a class of steroidal compounds investigated primarily for their potent enzyme inhibitory activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways to support further research and development in this area.
Introduction
This compound and its analogues are synthetic steroids structurally related to the endogenous androgen, androstenedione (B190577). The introduction of a bromine atom at the C6 position of the steroid nucleus significantly alters its biochemical properties, leading to potent inhibition of key enzymes in steroidogenesis, most notably aromatase (cytochrome P450 19A1). The stereochemistry of the bromine atom (α or β) and other structural modifications to the androstenedione backbone have profound effects on the mechanism and potency of enzyme inhibition. This guide explores these structure-activity relationships and the broader biochemical profile of these compounds.
Enzyme Inhibition Profile
The primary biochemical characteristic of this compound analogues is their ability to inhibit steroidogenic enzymes. The most extensively studied target is aromatase, the key enzyme responsible for estrogen biosynthesis.
Aromatase Inhibition
This compound analogues have been shown to be potent inhibitors of human placental aromatase. The mechanism of inhibition is critically dependent on the stereochemistry of the bromine atom at the C6 position.
-
6α-Bromoandrostenedione acts as a potent competitive inhibitor of aromatase.[1]
-
6β-Bromoandrostenedione functions as a mechanism-based irreversible (suicide) inhibitor of aromatase.[1]
Further modifications to the this compound scaffold have been explored to modulate inhibitory activity. For instance, the introduction of a 2,2-dimethyl group can enhance inhibitory potency but may abrogate the time-dependent inactivation seen with the 6β-bromo analogue.[2]
Table 1: Aromatase Inhibition Data for this compound Analogues
| Compound | Inhibition Type | Apparent Kᵢ (nM) | kᵢₙₐ꜀ₜ (min⁻¹) |
| 6α-Bromoandrostenedione | Competitive | 3.4[1] | - |
| 6β-Bromoandrostenedione | Mechanism-based Irreversible | 800[1] | 0.025[1] |
| 2,2-Dimethyl-6β-bromoandrostenedione | Competitive | 14[2] | Not observed |
| 2,2-Dimethyl-6α-bromoandrostenedione | Competitive | 10[2] | Not observed |
| 2-Methyl-1,4-diene-6β-bromoandrostenedione | Mechanism-based Irreversible | - | 0.035[2] |
| 2-Methyl-1,4-diene-6α-bromoandrostenedione | Mechanism-based Irreversible | - | 0.071[2] |
Inhibition of Other Steroidogenic Enzymes
While extensively studied for aromatase inhibition, the selectivity profile of this compound analogues against other key enzymes in steroid metabolism is also a critical aspect of their biochemical characterization.
-
17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes are responsible for the interconversion of 17-keto and 17-hydroxy steroids. Inhibition of specific 17β-HSD isoforms is a therapeutic strategy for hormone-dependent diseases. Limited data is available on the specific inhibitory effects of this compound analogues on various 17β-HSD isozymes.
-
Steroid Sulfatase (STS): STS hydrolyzes steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), to their unconjugated, biologically active forms. Inhibition of STS is another avenue for controlling active steroid levels. The inhibitory potential of this compound analogues against STS is an area for further investigation.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound analogues.
Aromatase Inhibition Assay (Tritiated Water Release Method)
This assay measures the activity of aromatase by quantifying the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androstenedione (substrate)
-
NADPH (cofactor)
-
This compound analogue (inhibitor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, human placental microsomes, and the desired concentration of the this compound analogue.
-
Pre-incubation: Incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add a solution of [1β-³H]-androstenedione and NADPH to initiate the aromatization reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform and vortexing vigorously.
-
Extraction: Centrifuge the mixture to separate the aqueous and organic phases. The tritiated water will be in the aqueous phase, while the unreacted substrate and steroid products will be in the organic phase.
-
Removal of Residual Steroids: Transfer the aqueous phase to a new tube containing a dextran-coated charcoal suspension. Vortex and centrifuge to pellet the charcoal, which binds any remaining steroids.
-
Quantification: Transfer an aliquot of the supernatant (containing the tritiated water) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of tritiated water released and calculate the percentage of aromatase inhibition relative to a control reaction without the inhibitor. IC₅₀ values can be determined by testing a range of inhibitor concentrations.
Determination of Kinetic Parameters (Kᵢ and kᵢₙₐ꜀ₜ)
For competitive inhibitors, the apparent Kᵢ can be determined using the Cheng-Prusoff equation if the IC₅₀ and the Kₘ of the substrate are known. For mechanism-based inhibitors, the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half the maximal rate of inactivation (Kᵢ) are determined by incubating the enzyme with various concentrations of the inhibitor for different time intervals and then assaying for remaining enzyme activity.
Signaling Pathways and Cellular Effects
Aromatase inhibitors, by depleting the pool of estrogens, exert significant effects on estrogen-dependent signaling pathways, ultimately leading to decreased cell proliferation and induction of apoptosis in estrogen-receptor-positive cells.
Caption: Estrogen signaling pathway and the inhibitory action of this compound analogues.
The inhibition of aromatase by this compound analogues leads to a reduction in estrone production, thereby preventing the activation of the estrogen receptor and the subsequent transcription of genes that drive cell proliferation. This mechanism underlies the potential therapeutic application of these compounds in estrogen-dependent cancers.
Caption: Induction of apoptosis by aromatase inhibition.
By inducing estrogen deprivation, aromatase inhibitors can shift the balance of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, leading to the activation of the intrinsic apoptotic pathway.
Metabolism
The metabolic fate of this compound analogues is an important consideration for their in vivo activity and potential toxicity. While specific metabolic studies on these particular analogues are limited, the metabolism of other steroidal aromatase inhibitors, such as formestane (B1683765) (4-hydroxyandrostenedione), provides a relevant model. Formestane is primarily eliminated through metabolism, with the major metabolites being glucuronide and sulfate conjugates of its reduced forms.[3] It is plausible that this compound analogues undergo similar metabolic transformations, including reduction of the keto groups and conjugation for excretion.
Caption: General workflow for the preclinical evaluation of this compound analogues.
Conclusion
This compound analogues represent a versatile class of steroidal enzyme inhibitors with potent activity against aromatase. The stereochemistry of the bromine substituent and other structural modifications provide a framework for tuning the mechanism and potency of inhibition. A comprehensive understanding of their biochemical characteristics, including their selectivity profile against other steroidogenic enzymes, their effects on cellular signaling pathways, and their metabolic fate, is essential for the rational design and development of these compounds as potential therapeutic agents. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in this field.
References
- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of formestane in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromoandrostenedione: A Technical Guide to Its Function as a Suicide Substrate for Aromatase
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-bromoandrostenedione as a mechanism-based inactivator, or "suicide substrate," for the enzyme aromatase (CYP19A1). Aromatase is a critical enzyme in the biosynthesis of estrogens and a key target for the development of therapeutics for hormone-dependent diseases, particularly breast cancer.[1][2] Understanding the specific mechanism and kinetics of inhibitors like this compound is fundamental for drug design and the study of enzyme function.
Introduction to Aromatase and Suicide Inhibition
Aromatase, a cytochrome P450 enzyme, catalyzes the final and rate-limiting step in estrogen biosynthesis: the conversion of C19 androgens (like androstenedione (B190577) and testosterone) into C18 estrogens (estrone and estradiol, respectively).[2][3] This process involves three successive oxidation steps of the androgen A-ring.[4] Given the role of estrogen in stimulating the growth of certain cancers, inhibiting aromatase is a proven therapeutic strategy.[2][5]
Aromatase inhibitors are broadly classified into two types:
-
Type I: Steroidal inhibitors that are analogues of the natural substrate, androstenedione.
-
Type II: Non-steroidal inhibitors that interact with the heme group of the cytochrome P450 enzyme.[3]
Suicide inhibition , a form of mechanism-based irreversible inactivation, is a highly specific and potent mode of enzyme inhibition.[1] In this process, the inhibitor, which is a substrate analogue, is catalytically converted by the target enzyme into a reactive intermediate. This intermediate then forms a stable, covalent bond with a residue in the enzyme's active site, leading to irreversible inactivation.[2][6] 6β-bromoandrostenedione is a classic example of such a suicide substrate for aromatase.[7]
Mechanism of Action: The Stereospecificity of this compound
A key feature of this compound is the profound difference in its inhibitory mechanism based on the stereochemistry of the bromine atom at the C6 position.
6β-Bromoandrostenedione: The Suicide Substrate
The 6β-epimer acts as a mechanism-based irreversible inhibitor.[8] The process begins with the enzyme binding the inhibitor at its active site. The aromatase enzyme then initiates its normal catalytic cycle, attempting to aromatize the A-ring. This enzymatic processing transforms the relatively inert 6β-bromoandrostenedione into a highly reactive intermediate. This intermediate then covalently modifies the enzyme, leading to a time-dependent and irreversible loss of catalytic activity.[8][9] This inactivation is dependent on the presence of the necessary cofactor, NADPH, which provides the reducing equivalents for the P450 catalytic cycle.[4][8]
6α-Bromoandrostenedione: The Competitive Inhibitor
In stark contrast, the 6α-bromoandrostenedione epimer acts as a potent, but reversible, competitive inhibitor.[8] It binds to the active site of aromatase, preventing the natural substrate (androstenedione) from binding, but it is not processed in a way that leads to a reactive intermediate and covalent modification. Its inhibition can be overcome by increasing the concentration of the substrate. This stereochemical difference highlights the precise structural requirements of the aromatase active site.[8]
Quantitative Data: Inhibitory Potency
The efficacy of aromatase inhibitors is quantified by several kinetic parameters. For suicide substrates, these include the inhibitor concentration that gives half-maximal inactivation (K_i) and the maximal rate of inactivation (k_inact). For competitive inhibitors, the key parameter is the inhibition constant (K_i), which reflects the affinity of the inhibitor for the enzyme.
Table 1: Kinetic Parameters for 6β-Bromoandrostenedione (Suicide Inactivator)
| Parameter | Value | Enzyme Source | Reference |
|---|---|---|---|
| Apparent K_i | 0.8 µM | Human Placental Aromatase | [8] |
| k_inact | 0.025 min⁻¹ | Human Placental Aromatase |[8] |
Table 2: Kinetic Parameters for 6α-Bromoandrostenedione (Competitive Inhibitor)
| Parameter | Value | Enzyme Source | Reference |
|---|
| Apparent K_i | 3.4 nM | Human Placental Aromatase |[8] |
Note: The lower K_i value for the 6α epimer indicates a higher binding affinity compared to the 6β epimer, yet it does not cause irreversible inactivation.
Experimental Protocols
The characterization of this compound as a suicide substrate involves specific biochemical assays to measure enzyme activity and its time-dependent loss.
Aromatase Activity Assay (Tritiated Water Release)
This is a widely used method to measure the catalytic activity of aromatase.
-
Principle: The assay uses [1β-³H]androstenedione as a substrate. During the aromatization process, the tritium (B154650) atom at the 1β position is abstracted, ultimately being released as tritiated water (³H₂O). The amount of radioactivity in the aqueous phase after separating the unreacted steroidal substrate is directly proportional to the enzyme activity.[8][10]
-
Enzyme Source: Human placental microsomes are a classic and rich source of aromatase.[7][8] Recombinant human aromatase expressed in microsomes is also commonly used.[4][10]
-
Reaction Mixture: A typical reaction includes:
-
Procedure:
-
Combine the enzyme, buffer, and NADPH in assay tubes.
-
Add the test inhibitor (e.g., this compound) or vehicle.
-
Initiate the reaction by adding the tritiated substrate.
-
Incubate at 37°C for a defined period (e.g., 10-60 minutes).[11]
-
Stop the reaction (e.g., by adding a solvent like chloroform (B151607) or methylene (B1212753) chloride).
-
Separate the aqueous phase (containing ³H₂O) from the organic phase (containing unreacted substrate) using dextran-coated charcoal or solvent extraction.[12]
-
Quantify the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.
-
Time-Dependent Inactivation Assay
This protocol is essential to confirm suicide inhibition.
-
Principle: The enzyme is pre-incubated with the inhibitor and cofactor (NADPH) for varying lengths of time. The rate of inactivation is determined by measuring the residual enzyme activity at each time point. A time-dependent loss of activity that is protected by the presence of a competitive substrate is characteristic of a suicide inhibitor.[8][13]
-
Procedure:
-
Pre-incubation: Prepare a mixture containing the aromatase enzyme, NADPH, and the suspected suicide inhibitor (e.g., 6β-bromoandrostenedione) in buffer.
-
Incubate this mixture at 37°C.
-
At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots of the pre-incubation mixture.
-
Dilution & Activity Assay: Immediately dilute each aliquot significantly (e.g., 100-fold) into a secondary reaction mixture. This dilution effectively stops the inactivation process by lowering the inhibitor concentration well below its K_i.
-
The secondary mixture contains saturating concentrations of the tritiated substrate ([1β-³H]androstenedione) and additional NADPH.
-
Measure the remaining aromatase activity in each diluted sample using the standard activity assay described above.
-
Data Analysis: Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. A linear plot indicates first-order inactivation kinetics, from which the k_inact can be determined.
-
Significance and Application
The study of this compound has been instrumental in understanding the active site and catalytic mechanism of aromatase. Its properties as a highly selective suicide substrate make it a valuable pharmacological tool for several reasons:
-
Probing the Active Site: As it forms a covalent bond, it can be used in experiments with radiolabeled versions to identify the specific amino acid residues involved in catalysis and binding.[13]
-
High Specificity: The mechanism-based nature of its action ensures high selectivity for aromatase over other cytochrome P450 enzymes, which is a desirable property in drug development.[8]
-
Prolonged Inhibition: Because the inhibition is irreversible, its biological effect can persist long after the compound has been cleared from circulation, offering a potential therapeutic advantage.[1]
References
- 1. Aromatase inhibitors--mechanisms of steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. epa.gov [epa.gov]
- 5. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new hypothesis based on suicide substrate inhibitor studies for the mechanism of action of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 12. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent modification of aromatase by a radiolabeled irreversible inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 6-Bromoandrostenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoandrostenedione is a synthetically modified steroidal compound derived from androstenedione (B190577). It has garnered significant interest primarily for its potent and selective inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, enzyme kinetics, and selectivity. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its primary signaling pathway and experimental workflows. While its potent anti-aromatase activity is well-documented, a comprehensive in vivo pharmacokinetic profile and a full characterization of its off-target effects remain to be fully elucidated in publicly available literature.
Introduction
Estrogen deprivation is a cornerstone of therapy for hormone-receptor-positive breast cancer. Aromatase inhibitors (AIs) play a pivotal role in this therapeutic strategy by blocking the peripheral conversion of androgens to estrogens. This compound has been investigated as a potent AI, exhibiting distinct inhibitory mechanisms dependent on the stereochemistry of the bromo-substituent at the C6 position. This guide delves into the technical details of its pharmacological properties, providing a valuable resource for researchers in oncology, endocrinology, and drug development.
Mechanism of Action
The primary pharmacological action of this compound is the inhibition of the aromatase enzyme. The stereoisomers of this compound, 6α-bromoandrostenedione and 6β-bromoandrostenedione, display different mechanisms of inhibition.
-
6α-Bromoandrostenedione acts as a competitive inhibitor of aromatase. It binds reversibly to the active site of the enzyme, competing with the natural substrate, androstenedione.
-
6β-Bromoandrostenedione functions as a mechanism-based irreversible inhibitor (also known as a suicide inhibitor).[1] This mode of inhibition involves the enzyme processing the inhibitor, which then forms a reactive intermediate that covalently binds to the enzyme, leading to its permanent inactivation.[1] The inactivation by the 6β-epimer is time-dependent and requires the presence of NADPH, a cofactor for aromatase activity.[1]
The high selectivity of both epimers for aromatase over other cytochrome P-450 enzymes has been demonstrated, indicating a low potential for off-target effects on other steroidogenic or drug-metabolizing enzymes.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the estrogen biosynthesis pathway. By inhibiting aromatase, it blocks the conversion of androstenedione and testosterone (B1683101) into estrone (B1671321) and estradiol, respectively. This leads to a reduction in circulating estrogen levels.
References
An In-depth Technical Guide to the Research Applications of CAS 38632-00-7 (6β-Bromoandrostenedione)
For Researchers, Scientists, and Drug Development Professionals
Core Substance Identification and Properties
The chemical compound identified by CAS number 38632-00-7 is 6β-Bromoandrostenedione . It is a synthetic steroidal derivative of androstenedione (B190577) and is primarily recognized for its potent and specific mechanism of action as an aromatase inhibitor.
| Property | Value | Source(s) |
| IUPAC Name | (6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | PubChem |
| Synonyms | 6-beta-Bromoandrostenedione, (6β)-6-Bromoandrost-4-ene-3,17-dione | Santa Cruz Biotechnology |
| Molecular Formula | C₁₉H₂₅BrO₂ | PubChem |
| Molecular Weight | 365.3 g/mol | PubChem |
| Physical Form | White to Light Yellow Solid | Chongqing Chemdad Co., Ltd |
| Melting Point | 158-163°C (decomposes) | Chongqing Chemdad Co., Ltd |
| Storage | -20°C Freezer, Under Inert Atmosphere | Chongqing Chemdad Co., Ltd |
Mechanism of Action: Aromatase Inhibition
6β-Bromoandrostenedione is a mechanism-based irreversible inhibitor of aromatase, also known as a "suicide substrate".[1][2] Aromatase is a cytochrome P450 enzyme (CYP19A1) that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[3] The inhibitory action of 6β-bromoandrostenedione is stereospecific; its epimer, 6α-bromoandrostenedione, acts as a competitive inhibitor.[2]
The irreversible inhibition by 6β-bromoandrostenedione is a time-dependent process that requires the presence of NADPH as a cofactor.[2] The inhibitor binds to the active site of the aromatase enzyme, and through the enzyme's own catalytic action, is converted into a reactive intermediate that forms a covalent bond with the enzyme, leading to its permanent inactivation.[1] This high specificity for aromatase with minimal effects on other cytochrome P450 enzymes makes it a valuable tool for research.[2]
Quantitative Data on Aromatase Inhibition
The inhibitory potency of 6β-bromoandrostenedione and its analogs has been quantified in various studies. The following table summarizes key kinetic data obtained from in vitro assays using human placental microsomes.
| Compound | Inhibition Type | Apparent Kᵢ | k_inact | Source(s) |
| 6β-Bromoandrostenedione | Irreversible (Mechanism-based) | 0.8 µM | 0.025 min⁻¹ | [2] |
| 6α-Bromoandrostenedione | Competitive | 3.4 nM | N/A | [2] |
| 2,2-dimethyl-6β-bromoandrostenedione | Competitive | 14 nM | N/A | [1] |
| 2,2-dimethyl-6α-bromoandrostenedione | Competitive | 10 nM | N/A | [1] |
| 2-methyl-1,4-diene-6β-bromo-steroid | Irreversible (Mechanism-based) | - | 0.035 min⁻¹ | [1] |
| 2-methyl-1,4-diene-6α-bromo-steroid | Irreversible (Mechanism-based) | - | 0.071 min⁻¹ | [1] |
Experimental Protocols
The most common method for evaluating the inhibitory activity of compounds on aromatase is the tritium release assay using human placental microsomes.
Preparation of Human Placental Microsomes
-
Tissue Acquisition: Obtain fresh human term placenta and maintain it on ice.
-
Homogenization: Mince the placental tissue and homogenize it in a cold buffer solution (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing sucrose (B13894) and EDTA).
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 900 x g) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) to remove mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
-
Resuspension and Storage: Resuspend the microsomal pellet in a suitable storage buffer, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C until use.[4]
In Vitro Aromatase Inhibition Assay (Tritium Release Method)
This assay measures the amount of ³H₂O released from the radiolabeled substrate, [1β-³H]androstenedione, during its conversion to estrone.
Reagents:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.
-
Substrate: [1β-³H]Androstenedione.
-
Cofactor: NADPH or an NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Inhibitor: 6β-Bromoandrostenedione dissolved in a suitable solvent (e.g., DMSO).
-
Human Placental Microsomes: Prepared as described above.
-
Stopping Reagent: Chloroform (B151607) or methylene (B1212753) chloride.
-
Charcoal-Dextran Suspension: To separate the aqueous phase.
-
Scintillation Cocktail.
Procedure:
-
Reaction Setup: In test tubes, prepare the reaction mixture containing the assay buffer, the NADPH-regenerating system, and the human placental microsomes.
-
Pre-incubation (for irreversible inhibitors): Add various concentrations of 6β-bromoandrostenedione to the reaction mixtures and pre-incubate at 37°C for different time intervals to allow for time-dependent inactivation of the enzyme.[2]
-
Initiation of Reaction: Start the enzymatic reaction by adding the [1β-³H]androstenedione substrate.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).[4]
-
Termination of Reaction: Stop the reaction by adding a solvent such as chloroform and vortexing to extract the unreacted steroid substrate.[4]
-
Phase Separation: Centrifuge the tubes to separate the organic and aqueous phases. The aqueous phase will contain the ³H₂O produced.
-
Removal of Residual Substrate: Treat the aqueous phase with a charcoal-dextran suspension to adsorb any remaining unreacted substrate and centrifuge.[4]
-
Scintillation Counting: Transfer an aliquot of the clear aqueous supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of aromatase activity and the percentage of inhibition for each concentration of the inhibitor compared to a vehicle control. Determine kinetic parameters such as Kᵢ and k_inact.
Research Applications and Downstream Signaling
The primary research application of 6β-bromoandrostenedione is as a selective tool to study the biological roles of estrogen synthesis. Its most significant application is in the context of estrogen receptor-positive (ER+) breast cancer .
In ER+ breast cancer, the growth and proliferation of tumor cells are dependent on estrogen. Aromatase, particularly in postmenopausal women, is the main source of estrogen in peripheral tissues, including breast tumors. By irreversibly inhibiting aromatase, 6β-bromoandrostenedione effectively depletes the tumor microenvironment of estrogen, thereby inhibiting the growth of cancer cells.
The downstream effects of aromatase inhibition by 6β-bromoandrostenedione in ER+ breast cancer cells include:
-
Inhibition of Estrogen Receptor (ER) Signaling: Reduced estrogen levels prevent the activation of ERα, a key transcription factor that drives the expression of genes involved in cell proliferation and survival.
-
Cell Cycle Arrest: The blockade of ER signaling can lead to the arrest of the cell cycle, preventing cancer cells from dividing.
-
Induction of Apoptosis: Prolonged estrogen deprivation can trigger programmed cell death (apoptosis) in ER-dependent cancer cells.
Conclusion
6β-Bromoandrostenedione (CAS 38632-00-7) is a highly specific and potent mechanism-based irreversible inhibitor of aromatase. Its well-characterized mechanism of action and high selectivity make it an invaluable research tool for studying the role of estrogen biosynthesis in various physiological and pathological processes, particularly in the context of hormone-dependent breast cancer. The detailed experimental protocols and understanding of its effects on downstream signaling pathways provide a solid foundation for its use in drug discovery and development programs aimed at novel anticancer therapies.
References
- 1. Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
Stereochemistry of 6-Bromoandrostenedione and its Role in Aromatase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stereochemical properties of 6-bromoandrostenedione and its profound impact on the inhibition of aromatase (cytochrome P450 19A1), a critical enzyme in estrogen biosynthesis. The differential inhibitory mechanisms of the 6α and 6β epimers are elucidated, supported by quantitative kinetic data, detailed experimental methodologies, and visual representations of the underlying biochemical processes. This document is intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development focused on steroidal aromatase inhibitors.
Introduction: Aromatase as a Therapeutic Target
Aromatase is a key enzyme in the steroidogenic pathway, responsible for the conversion of androgens to estrogens.[1][2][3] Specifically, it catalyzes the aromatization of the A-ring of androstenedione (B190577) and testosterone (B1683101) to produce estrone (B1671321) and estradiol, respectively.[3] Given the role of estrogens in the proliferation of hormone-dependent breast cancers, aromatase has emerged as a significant target for therapeutic intervention.[2][3] Aromatase inhibitors (AIs) are a class of drugs that block this enzyme, thereby reducing estrogen levels, and are a cornerstone in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[2]
This compound, a synthetic analog of the natural substrate androstenedione, has been instrumental in probing the active site and mechanism of aromatase.[4][5] Crucially, the biological activity of this compound is dictated by the stereochemistry at the C6 position, giving rise to two distinct epimers with fundamentally different modes of enzyme inhibition.
Stereochemistry and Mechanism of Inhibition
The spatial orientation of the bromine atom at the 6th position of the androstenedione steroid nucleus results in two stereoisomers: 6α-bromoandrostenedione (bromine in the axial position) and 6β-bromoandrostenedione (bromine in the equatorial position).[4] This seemingly subtle structural difference leads to dramatically different interactions with the aromatase active site and, consequently, distinct mechanisms of inhibition.[4][5]
6α-Bromoandrostenedione: A Competitive Inhibitor
6α-Bromoandrostenedione acts as a potent competitive inhibitor of human placental aromatase.[4][5] This mode of inhibition is characterized by the reversible binding of the inhibitor to the enzyme's active site, thereby competing with the natural substrate, androstenedione.[6] The inhibitory effect of 6α-bromoandrostenedione is dependent on its concentration and can be overcome by increasing the substrate concentration.
6β-Bromoandrostenedione: A Mechanism-Based Irreversible Inhibitor
In stark contrast, 6β-bromoandrostenedione is a mechanism-based irreversible inhibitor, also known as a "suicide inhibitor".[4][5] This type of inhibitor is initially unreactive but is converted into a reactive species by the catalytic action of the target enzyme itself.[4] In the case of 6β-bromoandrostenedione, it is presumed that the aromatase enzyme processes the inhibitor, leading to the formation of a reactive intermediate that then forms a covalent bond with a nucleophilic residue in the active site, causing permanent inactivation of the enzyme.[4] This inactivation is time-dependent and requires the presence of the cofactor NADPH.[4][5]
Quantitative Analysis of Aromatase Inhibition
The differing inhibitory mechanisms of the this compound epimers are reflected in their kinetic parameters. The following tables summarize the key quantitative data for the inhibition of human placental aromatase.
Table 1: Kinetic Parameters for Aromatase Inhibition by this compound Epimers
| Inhibitor | Inhibition Type | Apparent K_i | k_inact |
| 6α-Bromoandrostenedione | Competitive | 3.4 nM[4][5] | N/A |
| 6β-Bromoandrostenedione | Mechanism-Based Irreversible | 0.8 µM[4][5] | 0.025 min⁻¹[4][5] |
Table 2: Comparative Inhibitory Potency of this compound Derivatives
| Compound | Apparent K_i (nM) | Inhibition Type |
| 2,2-dimethyl-6β-bromoandrostenedione | 14 | Competitive |
| 2,2-dimethyl-6α-bromoandrostenedione | 10 | Competitive |
| 2-methyl-1,4-diene-6β-bromoandrostenedione | - | Time-dependent (k_inact = 0.035 min⁻¹)[7] |
| 2-methyl-1,4-diene-6α-bromoandrostenedione | - | Time-dependent (k_inact = 0.071 min⁻¹)[7] |
Experimental Protocols
Aromatase Activity Assay (Tritium Release Assay)
This assay measures the aromatase-catalyzed release of tritiated water from [1β-³H]androstenedione.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H, 4-¹⁴C]androstenedione (substrate)
-
NADPH
-
6α-Bromoandrostenedione and 6β-Bromoandrostenedione
-
Phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal
Procedure:
-
Prepare reaction mixtures containing phosphate buffer, NADPH, and the desired concentration of the inhibitor (6α- or 6β-bromoandrostenedione) or vehicle control.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate, [1β-³H, 4-¹⁴C]androstenedione.
-
Incubate the reaction for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding chloroform to extract the steroids.
-
Centrifuge to separate the aqueous and organic phases.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.
-
Measure the radioactivity of the tritiated water in the aqueous phase using a liquid scintillation counter.
-
The ¹⁴C label is used to correct for any procedural losses of the substrate.
-
Aromatase activity is expressed as the amount of tritiated water formed per unit of time per milligram of microsomal protein.
Time-Dependent Inhibition Assay
This protocol is used to assess the mechanism-based inactivation of aromatase by 6β-bromoandrostenedione.
Procedure:
-
Pre-incubate the human placental microsomes with 6β-bromoandrostenedione and NADPH for various time intervals (e.g., 0, 10, 20, 30, 60 minutes).
-
At each time point, take an aliquot of the pre-incubation mixture and dilute it significantly to stop any further inactivation.
-
Assay the remaining aromatase activity in the diluted aliquots using the tritium (B154650) release assay described above, with a saturating concentration of androstenedione.
-
Plot the logarithm of the remaining enzyme activity against the pre-incubation time. A linear plot is indicative of pseudo-first-order inactivation kinetics.
-
The rate of inactivation (k_inact) can be determined from the slope of this plot.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Aromatase Inhibition
Caption: Differential inhibition of aromatase by this compound epimers.
Experimental Workflow for Aromatase Inhibition Assays
Caption: Workflow for determining aromatase activity and time-dependent inhibition.
Logical Relationship of Stereochemistry to Inhibition Mechanism
References
- 1. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6alpha-Bromo androstenedione | Benchchem [benchchem.com]
- 7. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Aromatase Inhibition Assay Using 6-Bromoandrostenedione
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens into estrogens.[1][2] This function makes it a critical therapeutic target for estrogen-dependent diseases, particularly hormone-receptor-positive breast cancer.[3] 6-Bromoandrostenedione is a steroidal molecule investigated for its potent aromatase inhibitory activity. It exists as two stereoisomers, 6α- and 6β-bromoandrostenedione, which exhibit distinct mechanisms of enzyme inhibition.[4][5] This document provides a detailed protocol for assessing the inhibitory potential of this compound using the established tritiated water release assay with human placental microsomes as the enzyme source.
Principle of the Assay
The most widely used method for measuring aromatase activity in vitro is the tritiated water release assay.[6] This radiometric method relies on the stereospecific cleavage of a tritium (B154650) atom from a radiolabeled substrate during the aromatization process.[6] The substrate, [1β-³H]androstenedione, is converted by aromatase to estrone. During this conversion, the tritium at the 1β position is released as tritiated water (³H₂O).[4] The reaction is stopped, and the remaining radiolabeled steroid substrate is separated from the aqueous phase containing ³H₂O, typically by extraction with an organic solvent and/or adsorption onto dextran-coated charcoal.[6] The radioactivity of the aqueous phase is then quantified by liquid scintillation counting, which is directly proportional to the aromatase activity.[7]
Mechanism of Inhibition by this compound
The stereochemistry of the bromine atom at the 6th position dictates the mechanism of aromatase inhibition:
-
6α-Bromoandrostenedione (6α-BrA): This epimer acts as a potent competitive inhibitor . It binds reversibly to the active site of the aromatase enzyme, competing with the natural substrate, androstenedione.[4][5]
-
6β-Bromoandrostenedione (6β-BrA): This epimer is a mechanism-based irreversible inhibitor , also known as a suicide substrate.[4][5] It is converted by the enzyme's catalytic action into a reactive intermediate that then forms a covalent bond with the enzyme, leading to its permanent inactivation.[5] This time-dependent inactivation is critically dependent on the presence of the cofactor NADPH.[4][5]
Quantitative Data Summary
The kinetic parameters for the two epimers of this compound have been determined using the tritiated water release assay with human placental microsomes.
Table 1: Kinetic Parameters of this compound Epimers
| Compound | Inhibition Mechanism | Apparent Kᵢ | kᵢₙₐ꜀ₜ |
| 6α-Bromoandrostenedione | Competitive | 3.4 nM | N/A |
| 6β-Bromoandrostenedione | Mechanism-Based Irreversible | 0.8 µM | 0.025 min⁻¹ |
| Data sourced from studies on human placental aromatase.[4][5] |
Table 2: IC₅₀ Values of Reference Aromatase Inhibitors
| Compound | IC₅₀ Value | Notes |
| 7-Hydroxyflavone | 0.5 µM | A competitive inhibitor.[8] |
| Aminoglutethimide | 1.0 - 6.0 µM | A first-generation non-steroidal inhibitor.[6] |
| Flavone | 10 µM | A competitive inhibitor.[8] |
| IC₅₀ values can vary based on specific assay conditions. |
Experimental Workflow Diagram
Caption: Experimental workflow for the tritiated water release aromatase inhibition assay.
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring aromatase activity in human placental microsomes.[4][6][9]
1. Materials and Reagents
-
Enzyme Source: Human placental microsomes, isolated via differential centrifugation and stored at -80°C.[6][9] Protein concentration should be determined (e.g., via Bradford assay).
-
Substrate: [1β-³H]Androstenedione (specific activity 20-30 Ci/mmol), diluted in ethanol (B145695).
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH), prepared fresh.
-
Inhibitor: 6α-Bromoandrostenedione and/or 6β-Bromoandrostenedione, dissolved in a suitable solvent (e.g., ethanol or DMSO) to create stock solutions for serial dilutions.
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 7.4).[9]
-
Termination Reagent: Chloroform.
-
Separation Reagent: 5% Dextran-coated charcoal suspension (5% activated charcoal, 0.5% Dextran in distilled water).
-
Scintillation Cocktail: A suitable liquid scintillation cocktail compatible with aqueous samples.
-
Equipment: Microcentrifuge tubes, pipettes, 37°C water bath or incubator, microcentrifuge, liquid scintillation counter, scintillation vials.
2. Assay Procedure
The assay should be performed in triplicate for each condition (e.g., no enzyme control, 100% activity control, and various inhibitor concentrations).
-
Preparation: On ice, prepare reaction tubes (e.g., 1.5 mL microcentrifuge tubes).
-
Reagent Addition: To each tube, add the following in order:
-
Assay Buffer to bring the final reaction volume to 500 µL.
-
Microsomal preparation (e.g., 25-50 µg of microsomal protein).
-
Desired concentration of this compound or vehicle control (the final solvent concentration should be consistent across all tubes, typically ≤1%).[10]
-
-
Pre-incubation (for time-dependent inhibition): For assessing the irreversible inhibition by 6β-BrA, pre-incubate the enzyme, inhibitor, and NADPH together for various time intervals before adding the substrate.[4] For competitive inhibition studies with 6α-BrA, this specific pre-incubation is not required.
-
Reaction Initiation: Start the reaction by adding a mixture of [1β-³H]Androstenedione (e.g., final concentration of 50-100 nM) and NADPH (final concentration of 0.1-0.2 mM). Vortex gently.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 15-30 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding 500 µL of ice-cold chloroform and vortexing vigorously. Place tubes on ice.
-
Separation of ³H₂O:
-
Add 500 µL of the 5% dextran-coated charcoal suspension to each tube to adsorb the unreacted steroid substrate.
-
Vortex and incubate on ice for 10-15 minutes.
-
Centrifuge the tubes at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer a known volume (e.g., 400 µL) of the aqueous supernatant, which contains the ³H₂O, to a scintillation vial.
-
Add 4-5 mL of scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM) or disintegrations per minute (DPM).
-
3. Data Analysis
-
Calculate Aromatase Activity:
-
Subtract the average CPM from the "no enzyme" control tubes (background) from all other readings.
-
The resulting CPM value is proportional to the aromatase activity.
-
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100
-
-
Determine IC₅₀/Kᵢ:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
For competitive inhibitors like 6α-BrA, the apparent Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
For mechanism-based inhibitors like 6β-BrA, more complex kinetic analysis is required to determine kᵢₙₐ꜀ₜ and Kᵢ.[4]
-
References
- 1. jtgga.org [jtgga.org]
- 2. Identification of potential novel aromatase inhibitors as therapeutic strategies against breast cancer: insight into molecular docking, MD simulations and ADMET profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatase inhibitors--mechanisms of steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. epa.gov [epa.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. epa.gov [epa.gov]
Application Notes and Protocols for the Use of 6-Bromoandrostenedione with Human Placental Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the interaction of 6-Bromoandrostenedione with human placental microsomes, specifically focusing on its role as an inhibitor of the aromatase enzyme.
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens like androstenedione (B190577) and testosterone (B1683101) into estrogens.[1] Human placenta is a rich source of aromatase, making placental microsomes an excellent in vitro model for studying the enzyme's activity and inhibition.[2] this compound, a synthetic steroid derivative, has been identified as a potent inhibitor of aromatase.[3] This compound exists as two stereoisomers, 6α-bromoandrostenedione and 6β-bromoandrostenedione, which exhibit different mechanisms of aromatase inhibition.[3] Understanding the interaction of these isomers with aromatase is crucial for the development of selective aromatase inhibitors for therapeutic applications, such as in estrogen-dependent cancers.[1]
Mechanism of Action
The aromatization of androstenedione involves three successive oxidation steps at the C-19 methyl group, leading to the formation of an aromatic A ring and the release of formic acid.[2] this compound isomers interfere with this process:
-
6α-Bromoandrostenedione acts as a competitive inhibitor, binding to the active site of aromatase and competing with the natural substrate, androstenedione.[3][4]
-
6β-Bromoandrostenedione functions as a mechanism-based irreversible inhibitor (suicide inhibitor).[3] It is processed by the aromatase enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing its inactivation.[3][5]
Quantitative Data Summary
The following table summarizes the kinetic parameters for the inhibition of human placental microsomal aromatase by this compound isomers.
| Compound | Inhibition Type | Apparent K_i_ | k_inact_ | Reference |
| 6α-Bromoandrostenedione | Competitive | 3.4 nM | N/A | [3] |
| 6β-Bromoandrostenedione | Mechanism-based irreversible | 0.8 µM | 0.025 min⁻¹ | [3] |
Experimental Protocols
Preparation of Human Placental Microsomes
This protocol describes the isolation of microsomes from human term placenta, which are enriched in aromatase.[2][6]
Materials:
-
Fresh human term placenta, obtained from non-smoking mothers with full-term deliveries.[6]
-
Ice-cold 0.1 M sodium phosphate (B84403) buffer (pH 7.4) containing 0.25 M sucrose, 20% glycerol, and 0.05 mM dithiothreitol.[6]
-
Homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Liquid nitrogen
Procedure:
-
Obtain fresh human placenta and place it on ice immediately after delivery.[2]
-
Within 30 minutes of delivery, wash the placenta with ice-cold buffer to remove blood clots.[6]
-
Mince the placental tissue and homogenize it in the ice-cold phosphate buffer.
-
Centrifuge the homogenate at 900 x g to pellet cell debris and nuclei.[3]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes to pellet the crude microsomes.[6]
-
Discard the supernatant and resuspend the microsomal pellet in the phosphate buffer.[6]
-
Repeat the centrifugation at 100,000 x g for 60 minutes to wash the microsomes.[6]
-
Resuspend the final washed microsomal pellet in the phosphate buffer.[6]
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
Aliquot the microsomal suspension, flash-freeze in liquid nitrogen, and store at -70°C or colder until use.[6]
Aromatase Activity Assay (Tritium Release Method)
This assay measures aromatase activity by quantifying the release of tritiated water from a radiolabeled substrate.[3]
Materials:
-
Human placental microsomes
-
[1β-³H,4-¹⁴C]androstenedione (substrate)
-
NADPH or an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).[2][3]
-
Incubation buffer: Tris-HCl (pH 7.4) containing glycerol, EDTA, and dithiothreitol.[4]
-
6α-Bromoandrostenedione or 6β-Bromoandrostenedione
-
Dextran-coated charcoal
-
Scintillation vials and scintillation cocktail
Procedure:
-
Prepare reaction mixtures in incubation buffer containing human placental microsomes and NADPH or an NADPH-generating system.
-
For inhibition studies, pre-incubate the microsomes with varying concentrations of 6α-bromoandrostenedione or 6β-bromoandrostenedione for a specified time.[3]
-
Initiate the aromatase reaction by adding the radiolabeled substrate, [1β-³H,4-¹⁴C]androstenedione.
-
Incubate the reaction mixtures at 37°C with shaking.
-
Stop the reaction by adding chloroform to extract the steroids.
-
Separate the aqueous phase (containing ³H₂O) from the organic phase.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining traces of radiolabeled steroid.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of ³H₂O using a scintillation counter.
-
Calculate the aromatase activity based on the rate of tritium (B154650) release.
Determination of Inhibition Kinetics
For Competitive Inhibition (6α-Bromoandrostenedione):
-
Perform the aromatase activity assay with varying concentrations of the substrate ([1β-³H,4-¹⁴C]androstenedione) in the presence of different fixed concentrations of 6α-bromoandrostenedione.[4]
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
The resulting lines should intersect on the y-axis, which is characteristic of competitive inhibition.
-
The apparent K_i_ can be determined from the replot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.
For Mechanism-Based Inactivation (6β-Bromoandrostenedione):
-
Pre-incubate the human placental microsomes with different concentrations of 6β-bromoandrostenedione in the presence of NADPH for various time intervals.[3]
-
At each time point, take an aliquot of the pre-incubation mixture, dilute it, and assay for residual aromatase activity using the standard aromatase assay with androstenedione and additional NADPH.[3]
-
Plot the logarithm of the remaining enzyme activity versus the pre-incubation time. This should yield a series of straight lines for different inhibitor concentrations.
-
The pseudo-first-order rate constant of inactivation (k_obs_) can be determined from the slope of these lines.
-
Replot k_obs_ against the inhibitor concentration to determine the apparent K_i_ and the maximal rate of inactivation (k_inact_).
Visualizations
Caption: Experimental workflow for studying aromatase inhibition.
Caption: Aromatase pathway and inhibition by this compound isomers.
References
- 1. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active-site-directed inactivation of aromatase from human placental microsomes by brominated androgen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-dependent inactivation of human placental aromatase by bromoacetoxy 4-androsten-3-ones in the presence of reduced nicotinamide adenine dinucleotide phosphate (NADPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Notes and Protocols for Measuring 6-Bromoandrostenedione Activity
Introduction
6-Bromoandrostenedione is a synthetic steroid and an analog of androstenedione, recognized primarily for its role as an inhibitor of aromatase (CYP19A1).[1] Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens into estrogens.[2] Due to the importance of estrogen in stimulating the growth of hormone-dependent breast cancers, aromatase inhibitors are a key therapeutic class.[2] this compound exists as two stereoisomers, 6α-bromoandrostenedione and 6β-bromoandrostenedione, which exhibit different mechanisms of inhibition. The 6α epimer acts as a competitive inhibitor, while the 6β epimer is a mechanism-based irreversible inhibitor, also known as a suicide substrate.[3] These compounds serve as valuable tools for studying the active site and mechanism of aromatase.
This document provides detailed protocols for three distinct cell-based assays designed to characterize the activity of this compound: a direct fluorometric assay for aromatase inhibition, an indirect cell proliferation assay to measure the downstream effects of inhibition, and an androgen receptor reporter assay to assess potential off-target activity.
Mechanism of Action: Aromatase Inhibition
Aromatase converts androgens, such as testosterone (B1683101) and androstenedione, into estrogens, namely estradiol (B170435) and estrone. These estrogens can then bind to the estrogen receptor (ER) in hormone-dependent cells. Upon binding, the ER translocates to the nucleus, where it modulates the transcription of genes involved in cell proliferation and survival. This compound blocks the initial step in this pathway by inhibiting aromatase, thereby reducing estrogen levels and suppressing the growth of estrogen-dependent cells.
Application Note 1: Direct Measurement of Aromatase Inhibition
Assay Principle
This protocol describes a direct, cell-based fluorometric assay to measure aromatase activity.[4] The assay uses a fluorogenic substrate that is converted by cellular aromatase into a highly fluorescent metabolite. The rate of fluorescence increase is directly proportional to aromatase activity. The inhibitory potential of this compound is determined by measuring the reduction in fluorescence in its presence compared to a vehicle control. A highly selective aromatase inhibitor is used to distinguish specific aromatase activity from that of other cytochrome P450 enzymes.
Experimental Protocol
1. Recommended Cell Lines:
-
JEG-3 (Human Choriocarcinoma): Expresses high levels of endogenous aromatase.
-
SK-BR-3 (Human Breast Adenocarcinoma): Expresses endogenous aromatase.
-
MCF-7aro (MCF-7 cells stably transfected to overexpress aromatase): Provides a robust and specific signal.[5]
2. Materials and Reagents:
-
Selected cell line
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics
-
96-well white, clear-bottom tissue culture plates
-
This compound (and its isomers, if tested separately)
-
Fluorogenic Aromatase Substrate (e.g., 7-Methoxy-4-(trifluoromethyl)coumarin - MFC)
-
Selective Aromatase Inhibitor (e.g., Letrozole) for control
-
NADPH Generating System
-
Fluorescence Microplate Reader (Ex/Em = ~488/527 nm or as specified by substrate manufacturer)
-
DMSO (for compound dilution)
-
Aromatase Assay Buffer
3. Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in Aromatase Assay Buffer. Also prepare solutions for a positive control (e.g., Letrozole) and a vehicle control (e.g., 0.5% DMSO).
-
Treatment: Carefully remove the culture medium from the wells. Wash once with PBS. Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Inhibitor Pre-incubation: Incubate the plate for at least 10-30 minutes at 37°C to allow the inhibitor to interact with the aromatase enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the fluorogenic substrate and an NADPH generating system in Aromatase Assay Buffer. Add this mixture to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the specific aromatase activity by subtracting the reaction rate of wells containing the selective inhibitor (Letrozole) from all other wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Application Note 2: Indirect Measurement of Aromatase Inhibition via Cell Proliferation
Assay Principle
This assay indirectly measures aromatase activity by quantifying its effect on the proliferation of estrogen receptor-positive (ER+) breast cancer cells.[6] In a medium depleted of estrogens but supplemented with an androgen substrate (testosterone), the growth of MCF-7 cells becomes dependent on the endogenous aromatase activity that converts testosterone to estradiol. Inhibition of aromatase by this compound reduces estradiol production, leading to decreased cell proliferation, which can be measured using a colorimetric viability assay like MTT.[6][7]
Experimental Protocol
1. Recommended Cell Line:
-
MCF-7 (Human Breast Adenocarcinoma): ER-positive and expresses endogenous aromatase, though at lower levels. Growth is stimulated by estradiol.[8][9]
2. Materials and Reagents:
-
MCF-7 cells
-
Experimental Medium: Phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
96-well clear tissue culture plates
-
Testosterone (androgen substrate)
-
This compound
-
Positive Control (e.g., Letrozole (B1683767) or Exemestane)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or Solubilization Buffer (e.g., 0.01 M HCl in isopropanol)
-
Absorbance Microplate Reader (570 nm)
3. Step-by-Step Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate in their regular growth medium and incubate for 24 hours.
-
Hormone Deprivation: Replace the medium with the experimental medium (phenol red-free, 10% CS-FBS). Incubate for another 24-48 hours to acclimatize the cells and deplete any residual hormones.
-
Compound Treatment: Prepare serial dilutions of this compound and controls in the experimental medium. To all wells except the negative control, add testosterone to a final concentration of 10 nM. Add the compound dilutions to the appropriate wells.
-
Controls:
-
Vehicle Control: Cells + Testosterone + Vehicle (DMSO).
-
Negative Control: Cells + Vehicle (no Testosterone).
-
Positive Control: Cells + Testosterone + Letrozole.
-
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (maximum proliferation).
-
Plot the percent viability against the log concentration of this compound and fit to a dose-response curve to calculate the IC₅₀ value.
Application Note 3: Assessment of Androgen Receptor Activity
Assay Principle
Given that this compound is a steroid analog, it is prudent to test for potential activity at the Androgen Receptor (AR). This reporter gene assay measures the ability of a compound to activate or inhibit AR-mediated gene transcription.[10][11] It utilizes a host cell line (e.g., HEK293) stably co-transfected with an expression vector for the human AR and a reporter vector containing a luciferase gene under the transcriptional control of an androgen response element (ARE).[10] AR activation by an agonist leads to luciferase expression and a luminescent signal. This compound can be tested for agonist activity (stimulation of signal) or antagonist activity (inhibition of signal in the presence of a known agonist like DHT).
Experimental Protocol
1. Recommended Cell Lines:
-
LNCaP (Human Prostate Adenocarcinoma): Expresses endogenous, functional AR.
-
ARE-Reporter Cell Line: A host cell line (e.g., HEK293, CHO) stably transfected with human AR and an ARE-luciferase reporter construct.
2. Materials and Reagents:
-
Selected cell line
-
96-well white, opaque tissue culture plates
-
This compound
-
AR Agonist (e.g., Dihydrotestosterone, DHT)
-
AR Antagonist (e.g., Bicalutamide)
-
Luciferase Assay Reagent (containing luciferin (B1168401) substrate and lysis buffer)
-
Luminometer
3. Step-by-Step Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well white plate and incubate for 24 hours.
-
Compound Treatment:
-
Agonist Mode: Add serial dilutions of this compound to the cells. Include a known agonist (DHT) as a positive control and a vehicle control.
-
Antagonist Mode: Add serial dilutions of this compound to the cells, followed by a fixed, sub-maximal concentration (EC₈₀) of DHT to all wells. Include a known antagonist (Bicalutamide) + DHT as a positive control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis and Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
-
Measurement: Immediately measure the luminescence signal using a luminometer.
4. Data Analysis:
-
Agonist Mode: Normalize the luminescence signal to the vehicle control. Plot the relative luminescence units (RLU) against the log concentration of the compound to determine the EC₅₀.
-
Antagonist Mode: Normalize the data to the control containing only DHT (0% inhibition) and the basal control (100% inhibition). Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀.
Data Presentation: Quantitative Activity of this compound
The following table summarizes the inhibitory activity of this compound epimers on aromatase, as determined by in vitro assays. Data from cell-based assays are prioritized where available; however, microsomal assays are foundational for this compound and are included for comprehensive characterization.
| Compound | Assay Type | Enzyme Source | Parameter | Value | Reference |
| 6α-Bromoandrostenedione | Competitive Inhibition | Human Placental Microsomes | Apparent Kᵢ | 3.4 nM | [3] |
| 6β-Bromoandrostenedione | Mechanism-Based Inactivation | Human Placental Microsomes | Apparent Kᵢ | 0.8 µM (800 nM) | [3] |
| 6β-Bromoandrostenedione | Mechanism-Based Inactivation | Human Placental Microsomes | kᵢₙₐ꜀ₜ | 0.025 min⁻¹ | [3] |
References
- 1. scbt.com [scbt.com]
- 2. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Application Note: Quantitative Analysis of 6-Bromoandrostenedione in Human Serum by HPLC-MS/MS
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 6-Bromoandrostenedione in human serum. The method utilizes a simple protein precipitation followed by liquid-liquid extraction for sample preparation, providing excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for use in research, clinical, and drug development settings.
Introduction
This compound is a synthetic steroid and a potent aromatase inhibitor. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. HPLC-MS/MS offers superior sensitivity and specificity compared to traditional methods like immunoassays, which can suffer from cross-reactivity.[1][2] This method provides a reliable and high-throughput approach for the analysis of this compound in human serum.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (internal standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥99%)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Human serum (drug-free)
Instrumentation
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent
-
Analytical Column: C18, 2.1 x 50 mm, 1.8 µm particle size
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 12 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 365.1 | 285.1 | 20 |
| This compound-d4 (IS) | 369.1 | 289.1 | 20 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (IS) in methanol.
-
Working Standards: Serially dilute the this compound stock solution with 50:50 methanol/water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 800 ng/mL) from a separate stock solution.
-
Spiking: Spike 10 µL of each working standard or QC solution into 90 µL of drug-free human serum.
Sample Preparation Protocol
-
Aliquoting: To 100 µL of serum sample, calibrator, or QC in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.[3]
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of MTBE and vortex for 5 minutes for liquid-liquid extraction.[3][4]
-
Phase Separation: Centrifuge at 5,000 rpm for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (60:40 Water/Acetonitrile with 0.1% Formic Acid). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for injection.
Method Validation
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | -5.2% to 6.8% |
| Precision (%RSD) | < 10% |
| Recovery | > 85% |
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of this compound in human serum. The chromatographic conditions provided a sharp and symmetrical peak for the analyte, with a retention time of approximately 3.5 minutes. The use of a deuterated internal standard compensated for any variability during sample preparation and ionization. The method validation results show that the assay is linear, accurate, precise, and sensitive over a clinically relevant concentration range.
Visualization
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-MS/MS method described in this application note is a reliable and sensitive tool for the quantification of this compound in human serum. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Bromoandrostenedione in Estrogen Synthesis Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoandrostenedione is a potent and selective steroidal aromatase inhibitor that has been instrumental in the study of estrogen synthesis. Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens. By inhibiting this key step, this compound serves as a valuable tool for investigating the physiological and pathological roles of estrogens in various biological systems, particularly in the context of hormone-dependent diseases such as breast cancer.
This document provides detailed application notes and experimental protocols for the use of this compound in estrogen synthesis studies. It includes quantitative data on its inhibitory activity, step-by-step methodologies for in vitro and cell-based assays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exists as two stereoisomers, 6α-bromoandrostenedione and 6β-bromoandrostenedione, which exhibit distinct mechanisms of aromatase inhibition.
-
6α-Bromoandrostenedione acts as a competitive inhibitor of aromatase, binding reversibly to the active site of the enzyme and competing with the natural substrate, androstenedione.
-
6β-Bromoandrostenedione functions as a mechanism-based irreversible inhibitor , also known as a suicide inhibitor. It is converted by the aromatase enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its permanent inactivation.
This differential activity makes this compound a versatile tool for dissecting the kinetics and mechanism of aromatase function.
Quantitative Data: Aromatase Inhibition
The inhibitory potency of this compound and its derivatives has been quantified in various studies, primarily using human placental microsomes as the source of aromatase. The key parameters determined are the inhibitory constant (Kᵢ) for competitive inhibitors and the inactivation rate constant (kᵢₙₐ꜀ₜ) for irreversible inhibitors.
| Compound | Inhibition Type | Apparent Kᵢ (nM) | kᵢₙₐ꜀ₜ (min⁻¹) | Source |
| 6α-Bromoandrostenedione | Competitive | 3.4 | - | [1] |
| 6β-Bromoandrostenedione | Irreversible (Mechanism-based) | 800 | 0.025 | [1] |
| 2,2-dimethyl-6β-bromo-androstenedione | Competitive | 14 | - | [2] |
| 2,2-dimethyl-6α-bromo-androstenedione | Competitive | 10 | - | [2] |
| 2-methyl-1,4-diene-6β-bromo-androstenedione | Irreversible (Suicide) | - | 0.035 | [2] |
| 2-methyl-1,4-diene-6α-bromo-androstenedione | Irreversible (Suicide) | - | 0.071 | [2] |
Experimental Protocols
Protocol 1: In Vitro Aromatase Activity Assay using Human Placental Microsomes (Tritium Release Assay)
This protocol is a widely used method to determine the kinetic parameters of aromatase inhibitors. It measures the release of tritiated water ([³H]₂O) from the substrate [1β-³H]-androstenedione as a direct measure of aromatase activity.
Materials:
-
Human placental microsomes (prepared as described below or commercially available)
-
This compound (6α and/or 6β isomers)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Liquid scintillation counter
Procedure:
-
Preparation of Human Placental Microsomes:
-
Obtain fresh human term placenta and place it on ice.
-
Homogenize the placental tissue in cold potassium phosphate buffer.
-
Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove cellular debris, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the microsomal preparation at -80°C in aliquots.
-
-
Aromatase Inhibition Assay:
-
Prepare reaction mixtures in microcentrifuge tubes containing potassium phosphate buffer, NADPH, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixtures at 37°C for a specified time (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of cold chloroform and vortexing vigorously to extract the unmetabolized steroid substrate.
-
Separate the aqueous and organic phases by centrifugation.
-
Transfer a portion of the aqueous phase (containing the [³H]₂O product) to a new tube.
-
Add a dextran-coated charcoal suspension to the aqueous phase to adsorb any remaining traces of the radiolabeled substrate.
-
Centrifuge to pellet the charcoal.
-
Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]₂O formed based on the specific activity of the [1β-³H]-androstenedione.
-
For competitive inhibitors (6α-bromoandrostenedione), determine the Kᵢ value by performing the assay at multiple substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
For irreversible inhibitors (6β-bromoandrostenedione), determine the kᵢₙₐ꜀ₜ and Kᵢ by pre-incubating the enzyme with the inhibitor for varying times before initiating the reaction and measuring the residual enzyme activity.
-
Caption: Workflow for the in vitro tritium (B154650) release aromatase assay.
Protocol 2: Cell-Based Aromatase Inhibition Assay using MCF-7aro Cells
This protocol utilizes a human breast cancer cell line (MCF-7) stably transfected to overexpress aromatase (MCF-7aro). It provides a more physiologically relevant system to assess the efficacy of aromatase inhibitors in a cellular context.
Materials:
-
MCF-7aro cells
-
Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Testosterone (B1683101) (substrate)
-
This compound
-
ELISA kit for estradiol (B170435) or liquid chromatography-mass spectrometry (LC-MS)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture and Plating:
-
Culture MCF-7aro cells in standard growth medium.
-
Two days prior to the assay, switch the cells to a medium containing charcoal-stripped FBS to deplete endogenous estrogens.
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Inhibition Assay:
-
Remove the medium and replace it with fresh medium containing charcoal-stripped FBS.
-
Add varying concentrations of this compound (and vehicle control) to the wells.
-
Add a known concentration of testosterone (e.g., 10 nM) to all wells except for the negative control.
-
Incubate the plates in a CO₂ incubator at 37°C for 24-48 hours.
-
-
Measurement of Estradiol:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of estradiol in the supernatant using a sensitive and specific method such as an ELISA kit or LC-MS.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of aromatase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the cell-based aromatase inhibition assay.
Signaling Pathways Affected by Estrogen Synthesis Inhibition
Inhibition of aromatase by compounds like this compound leads to a reduction in estrogen levels. In estrogen-dependent cells, such as certain breast cancer cells, this has significant downstream consequences on signaling pathways that regulate cell proliferation, survival, and apoptosis.
The primary mechanism involves the reduced activation of the estrogen receptor (ER). In the absence of its ligand, estradiol, the ER cannot effectively translocate to the nucleus and initiate the transcription of genes responsible for cell cycle progression and survival. This leads to cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis.
Key molecular events following aromatase inhibition include:
-
Downregulation of cell cycle promoters: Decreased expression of proteins like cyclin D1 and c-myc.
-
Upregulation of cell cycle inhibitors: Increased expression of p21 and p53.[1][2]
-
Induction of the intrinsic apoptotic pathway: Altered balance of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2]
-
Activation of caspases: Sequential activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-6 and -7), leading to the cleavage of cellular substrates and ultimately cell death.[1]
Caption: Signaling pathway affected by aromatase inhibition.
Conclusion
This compound is a powerful and specific tool for studying the role of estrogen synthesis in various biological processes. The detailed protocols and data presented here provide a comprehensive resource for researchers employing this inhibitor in their studies. The ability to dissect the competitive and irreversible inhibitory mechanisms, coupled with its efficacy in both in vitro and cell-based assays, makes this compound an invaluable compound for advancing our understanding of estrogen-dependent pathways and for the development of novel therapeutic strategies targeting aromatase.
References
Application Notes and Protocols for Preparing 6-Bromoandrostenedione Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoandrostenedione is a synthetic steroid and a potent inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. This compound exists as two stereoisomers, 6α-bromoandrostenedione and 6β-bromoandrostenedione, both of which exhibit inhibitory activity against aromatase. By blocking the conversion of androgens to estrogens, this compound serves as a valuable tool for studying the role of estrogen in various physiological and pathological processes, particularly in the context of hormone-dependent cancers such as estrogen receptor-positive (ER+) breast cancer. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, ensuring reproducibility and accuracy in your research.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and application of this compound solutions in cell culture.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₅BrO₂ |
| Molecular Weight | 365.31 g/mol |
| Appearance | Pale Yellow Solid |
| Solubility | Chloroform, DMSO |
| Storage Temperature | -20°C |
Table 2: Stock and Working Solution Parameters
| Parameter | Recommendation |
| Stock Solution Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade |
| Recommended Stock Concentration | 10 mM |
| Stock Solution Storage | -20°C in small, single-use aliquots |
| Typical Working Concentrations | 0.1 µM - 20 µM |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) |
Table 3: Inhibitory Potency of this compound Isomers
| Isomer | Inhibition Type | Apparent Kᵢ Value |
| 6α-Bromoandrostenedione | Competitive | 3.4 nM |
| 6β-Bromoandrostenedione | Irreversible | 0.8 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 365.31 g/mol * 1000 mg/g = 3.65 mg Therefore, you will need 3.65 mg of this compound to make 1 mL of a 10 mM stock solution.
-
Weigh the this compound: In a sterile microcentrifuge tube, carefully weigh out 3.65 mg of this compound powder using an analytical balance.
-
Dissolve in DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Ensure complete dissolution: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot and store: Dispense the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 20 µL aliquots). This prevents repeated freeze-thaw cycles that can degrade the compound.
-
Storage: Store the aliquots at -20°C, protected from light. Stored properly, the DMSO stock solution should be stable for several months.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the steps for diluting the 10 mM stock solution to desired working concentrations and treating cells in culture (e.g., MCF-7 breast cancer cells).
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Cell culture plates with seeded cells
-
Vehicle control (cell culture grade DMSO)
Procedure:
-
Thaw the stock solution: On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): For lower working concentrations, it may be necessary to perform serial dilutions of the stock solution in sterile DMSO or complete cell culture medium.
-
Prepare the final working solutions: Dilute the stock or intermediate solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
This results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
-
-
Prepare the vehicle control: Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as was added for the highest concentration of this compound. For the example above, the vehicle control would be 1 µL of DMSO in 999 µL of medium.
-
Treat the cells: Remove the existing medium from the cells and replace it with the prepared working solutions of this compound or the vehicle control.
-
Incubate: Return the cell culture plates to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream analysis: Following incubation, proceed with your planned downstream analyses, such as cell viability assays (e.g., MTT, XTT), apoptosis assays, or gene expression analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing and using this compound.
Signaling Pathway of Aromatase Inhibition
6-Bromoandrostenedione as an investigational tool in oncology research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Bromoandrostenedione is a synthetic steroid derivative that has garnered significant interest in oncology research, primarily for its potent and selective inhibition of aromatase (estrogen synthetase). Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens and is a key therapeutic target in hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer. This document provides detailed application notes and experimental protocols for the use of this compound as an investigational tool in cancer research.
Mechanism of Action: this compound exists as two stereoisomers, 6α-bromoandrostenedione and 6β-bromoandrostenedione, each exhibiting a distinct mechanism of aromatase inhibition. The 6α-epimer acts as a competitive inhibitor, binding reversibly to the active site of the enzyme. In contrast, the 6β-epimer is a mechanism-based irreversible inhibitor, also known as a suicide inhibitor.[1] It is processed by the aromatase enzyme, leading to the generation of a reactive intermediate that covalently binds to and permanently inactivates the enzyme.[1] This dual mechanism of action makes this compound a versatile tool for studying the role of estrogen deprivation in cancer biology.
Data Presentation
Quantitative data on the inhibitory potency of this compound and its derivatives against human placental aromatase are summarized below.
Table 1: Aromatase Inhibition by this compound Epimers
| Compound | Inhibition Type | Ki (Apparent) | kinact (Apparent) |
| 6α-Bromoandrostenedione | Competitive | 3.4 nM[1] | N/A |
| 6β-Bromoandrostenedione | Irreversible (Mechanism-based) | 0.8 µM[1] | 0.025 min⁻¹[1] |
Table 2: Aromatase Inhibition by Derivatives of this compound
| Compound | Ki (Apparent) | kinact (Apparent) |
| 2,2-dimethyl-6β-bromoandrostenedione | 14 nM[2] | N/A |
| 2,2-dimethyl-6α-bromoandrostenedione | 10 nM[2] | N/A |
| 2-methyl-1,4-diene-6β-bromoandrostenedione | - | 0.035 min⁻¹[2] |
| 2-methyl-1,4-diene-6α-bromoandrostenedione | - | 0.071 min⁻¹[2] |
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition Assay (Tritiated Water Release Assay)
This protocol is adapted from methodologies used to assess aromatase activity by measuring the release of tritiated water from a labeled androgen substrate.[1][3]
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androstenedione (substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
Phosphate (B84403) buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Dextran-coated charcoal
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a reaction buffer containing phosphate buffer and NADPH.
-
Prepare a suspension of dextran-coated charcoal in water.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, human placental microsomes, and varying concentrations of this compound.
-
Pre-incubate the mixture for a specified time at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding [1β-³H]-androstenedione.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Termination and Extraction:
-
Stop the reaction by adding chloroform to denature the enzyme and extract the unreacted substrate and steroid products.
-
Vortex vigorously and centrifuge to separate the aqueous and organic phases.
-
-
Quantification of Tritiated Water:
-
Carefully transfer a portion of the aqueous phase (containing the ³H₂O) to a new tube.
-
Add the dextran-coated charcoal suspension to the aqueous phase to adsorb any remaining labeled steroids.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail, mix, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³H₂O formed, which is proportional to the aromatase activity.
-
Plot the percentage of aromatase inhibition versus the concentration of this compound to determine the IC₅₀ value.
-
For irreversible inhibitors, pre-incubation time-course experiments are necessary to determine the rate of inactivation (kinact) and the inhibition constant (Ki).[1]
-
Protocol 2: Cell-Based Proliferation Assay (Sulforhodamine B Assay)
This protocol describes the use of the Sulforhodamine B (SRB) assay to assess the anti-proliferative effects of this compound on estrogen-dependent breast cancer cells, such as MCF-7.[4][5][6][7]
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped serum (for estrogen-deprived conditions)
-
This compound
-
Androstenedione (B190577) (as a substrate for endogenous estrogen production)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in complete growth medium.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Replace the medium with phenol red-free medium containing charcoal-stripped serum.
-
Add varying concentrations of this compound to the wells.
-
To assess the effect on estrogen-driven proliferation, add a physiological concentration of androstenedione (e.g., 10 nM) to stimulate endogenous estrogen synthesis.
-
Include appropriate controls (vehicle control, androstenedione alone).
-
Incubate the plates for 3-5 days.
-
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding cold 10% TCA to each well.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates several times with water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add Tris base solution to each well to solubilize the bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell growth inhibition relative to the control.
-
Plot the percentage of inhibition versus the concentration of this compound to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound using a breast cancer xenograft model.[8][9][10][11][12]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets or injectable estradiol (B170435) valerate
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest MCF-7 cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Anesthetize the mice and implant an estrogen pellet subcutaneously to support the growth of estrogen-dependent MCF-7 tumors.
-
Inject the MCF-7 cell suspension (e.g., 1-5 x 10⁶ cells) orthotopically into the mammary fat pad.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection). The dosing regimen should be determined based on preliminary tolerability studies.
-
Administer the vehicle to the control group.
-
-
Monitoring Tumor Growth and Animal Health:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Termination and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Protocol 4: Quantification of this compound in Biological Matrices (LC-MS/MS)
This protocol outlines a general approach for the quantitative analysis of this compound in plasma or cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16][17]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase HPLC column
-
This compound analytical standard
-
Internal standard (e.g., a deuterated analog of this compound)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Protein precipitation and/or solid-phase extraction (SPE) materials
-
Plasma or cell lysate samples
Procedure:
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma or cell lysate, add a 3-4 fold excess of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use an appropriate SPE cartridge. Condition the cartridge, load the sample, wash away interferences, and elute this compound with a suitable organic solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate this compound from other matrix components using a gradient elution on the C18 column.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. Optimize the precursor and product ion transitions for both analytes.
-
-
Data Analysis:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualization of Signaling Pathways and Workflows
Aromatase Inhibition and its Downstream Effects
The primary mechanism of action of this compound is the inhibition of aromatase, which blocks the conversion of androgens to estrogens. This leads to a reduction in estrogen receptor (ER) activation and subsequent downstream effects on cell proliferation and survival pathways.
Caption: Mechanism of Aromatase Inhibition by this compound.
Experimental Workflow for In Vitro Evaluation
The following workflow outlines the key steps in the in vitro characterization of this compound's anti-cancer properties.
Caption: Workflow for In Vitro Characterization.
Impact on PI3K/Akt and MAPK Signaling Pathways
By reducing estrogen levels, this compound can indirectly modulate signaling pathways that are often constitutively active in hormone-dependent cancers and contribute to endocrine resistance. Estrogen receptors can cross-talk with growth factor receptor pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Indirect Modulation of PI3K/Akt and MAPK Pathways.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. Local regulation of human breast xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. myadlm.org [myadlm.org]
- 16. waters.com [waters.com]
- 17. Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Kinetic Analysis of 6-Bromoandrostenedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoandrostenedione is a synthetic steroid derivative that has garnered significant interest as a potent inhibitor of aromatase (CYP19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens. The stereochemistry at the 6-position critically determines its mechanism of inhibition. The 6α-epimer acts as a competitive inhibitor, while the 6β-epimer functions as a mechanism-based irreversible inhibitor, also known as a suicide substrate.[1] This dual mechanism makes this compound a valuable tool for studying aromatase function and a lead compound for the development of anti-cancer therapeutics, particularly for estrogen receptor-positive breast cancer.
This document provides detailed protocols for the kinetic analysis of both 6α- and 6β-bromoandrostenedione using human placental microsomes as a source of aromatase. It includes methodologies for determining key kinetic parameters such as the inhibition constant (Ki) for competitive inhibitors and the inactivation rate constant (k_inact) for irreversible inhibitors.
Signaling Pathway of Aromatase and Inhibition by this compound
Aromatase catalyzes the conversion of androgens like androstenedione (B190577) and testosterone (B1683101) into estrogens (estrone and estradiol, respectively). Estrogens then bind to estrogen receptors (ERα and ERβ), which translocate to the nucleus and modulate the transcription of genes involved in cell proliferation and growth.[2][3] In estrogen-dependent cancers, this pathway is a critical driver of tumor progression. This compound inhibits aromatase, thereby blocking estrogen production and subsequent signaling, which can lead to the suppression of tumor growth.[4]
References
- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of new C6-substituted steroidal aromatase inhibitors in hormone-sensitive breast cancer cells: Cell death mechanisms and modulation of estrogen and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results in 6-Bromoandrostenedione assays
Welcome to the technical support center for 6-Bromoandrostenedione assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during enzymatic and cell-based assays involving this compound.
Enzymatic Assays
Question 1: My calculated Ki or IC50 value for this compound is significantly different from reported values. What are the potential causes?
Answer: Discrepancies in inhibition values often stem from several critical factors related to the compound, assay setup, or data interpretation.
-
Compound Integrity and Stereochemistry: this compound exists as two primary epimers with vastly different mechanisms and potencies. The 6α-bromoandrostenedione is a competitive inhibitor with a high affinity (apparent Ki of ~3.4 nM), while 6β-bromoandrostenedione is a mechanism-based irreversible inhibitor with a lower affinity (apparent Ki of ~0.8 µM).[1] Ensure you are using the correct epimer or that the isomeric purity of your compound is known. The 6β-epimer is also known to be unstable in methanol, which can lead to degradation and loss of activity.[2]
-
Solvent Effects: The choice and concentration of the solvent are crucial. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent but can significantly inhibit aromatase activity at final concentrations of 0.25% (v/v) or higher.[3][4] It is recommended to keep the final solvent concentration consistent across all wells and ideally at or below 0.1%. Acetonitrile at ≤1% (v/v) has been shown to have a minimal impact on enzyme activity.[3]
-
Assay Conditions:
-
Enzyme Source and Quality: Use a reliable source of human recombinant aromatase (CYP19A1) with consistent lot-to-lot activity.[5] The recommended minimum activity is typically ≥0.1 nmol/mg-protein/min.[5]
-
Cofactor Presence: The inhibitory action of the 6β-epimer is dependent on the presence of the cofactor NADPH.[1] Ensure your NADPH regenerating system is fresh and active.
-
Pre-incubation Time: For mechanism-based inhibitors like 6β-bromoandrostenedione, a pre-incubation step with the enzyme and NADPH before adding the substrate is necessary to allow for time-dependent inactivation.[1] In contrast, competitive inhibitors like the 6α-epimer do not require this.
-
Question 2: I'm observing high background noise or poor signal-to-noise ratio in my aromatase assay. How can I fix this?
Answer: High background can obscure your results and is often related to the assay type or reagent quality.
-
For Tritiated Water Release Assays: This method measures the release of ³H₂O during the conversion of [1β-³H]-androstenedione to estrone.[5][6] High background can occur if other cytochrome P450 isoenzymes are present and active in your enzyme preparation (e.g., in tissue homogenates), as they can also cause tritium (B154650) release.[7] Using highly purified or recombinant human aromatase can minimize this. Ensure the organic extraction step to remove the unused radiolabeled substrate is rigorous and complete.[6]
-
For Fluorometric Assays: These assays use a fluorogenic substrate that becomes highly fluorescent after being metabolized by aromatase.[3][8]
-
Autofluorescence: Test compounds themselves may be fluorescent, contributing to the background. Always run parallel control wells containing the test compound but no enzyme.
-
Solvent Interference: As mentioned, solvents like DMSO can interfere with the assay.[3][4]
-
Light Protection: The fluorogenic substrate and its product are often light-sensitive. Protect the plate from light during incubation to prevent non-enzymatic signal generation.[9]
-
Cell-Based Assays
Question 3: I'm seeing high variability between replicate wells in my cell-based assay. What are the common causes?
Answer: Cell-based assays introduce biological variability, which requires careful control over cell handling and environmental conditions.[10][11]
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Uneven cell distribution, particularly "edge effects" in microplates, can cause significant variability. To mitigate this, avoid using the outer wells of the plate or fill them with a blank medium.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Immortalized cell lines can provide inconsistent results over time and may not accurately reflect disease biology.[10]
-
Media Components: Phenol (B47542) red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with experiments studying estrogen receptor signaling or the effects of aromatase inhibitors.[12] For sensitive assays, switch to a phenol red-free medium.
-
Compound Solubility: Poorly soluble compounds can precipitate in aqueous culture media, leading to inconsistent concentrations across wells. Visually inspect plates under a microscope for any signs of precipitation.
Question 4: The inhibitory effect of this compound appears to be cytotoxic to my cells, confounding the inhibition results. How can I differentiate these effects?
Answer: It is essential to distinguish between specific aromatase inhibition and general cytotoxicity.
-
Run a Parallel Cytotoxicity Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range where this compound is non-toxic. Perform your aromatase inhibition experiments using concentrations below the cytotoxic threshold.
-
Choose the Right Endpoint: Assays that measure cell proliferation (which can be affected by both cytotoxicity and aromatase inhibition) are harder to interpret.[13] An assay that directly measures the product of aromatase (estradiol or estrone) via ELISA or LC-MS/MS provides a more direct and specific readout of enzyme activity.[7][14]
-
Use Control Compounds: Include a positive control for aromatase inhibition that is known to be non-toxic at its effective concentrations (e.g., Letrozole) and a positive control for cytotoxicity (e.g., Staurosporine) to ensure your assays are performing as expected.
Quantitative Data Summary
The inhibitory potential of this compound and its derivatives is highly dependent on the stereochemistry at the 6-position and the specific assay system used.
| Compound | Inhibition Constant | Assay System | Mechanism of Action |
| 6α-Bromoandrostenedione | Ki = 3.4 nM | Human Placental Aromatase | Competitive[1] |
| 6β-Bromoandrostenedione | Ki = 0.8 µM (kinact = 0.025 min⁻¹) | Human Placental Aromatase | Mechanism-Based (Irreversible)[1] |
| 2,2-dimethyl-6β-bromo | Ki = 14 nM | Human Placental Microsomes | Competitive (Inactivation Prevented)[15] |
| 2,2-dimethyl-6α-bromo | Ki = 10 nM | Human Placental Microsomes | Competitive[15] |
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of aromatase inhibition and a general workflow for troubleshooting inconsistent assay results.
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol is a generalized method for determining the IC50 value of this compound using a cell-free, fluorometric assay.[3][8][9][16]
Objective: To quantify the inhibitory potency of this compound on recombinant human aromatase activity.
Materials:
-
This compound
-
Recombinant Human Aromatase (CYP19A1)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Fluorogenic aromatase substrate
-
Positive control inhibitor (e.g., Letrozole)
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Solvent (e.g., Acetonitrile or DMSO)
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., Acetonitrile).
-
Perform serial dilutions of the stock solution in Assay Buffer to create a range of working concentrations (e.g., 10-fold dilutions from 1 µM to 0.01 nM). Ensure the final solvent concentration in the assay well is ≤0.1%.
-
Prepare the positive control (e.g., Letrozole) in the same manner.
-
Prepare the aromatase enzyme and NADPH regenerating system in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add a defined volume (e.g., 20 µL) of each this compound dilution, positive control, or solvent (for vehicle control wells) to the appropriate wells of the 96-well plate.
-
Add the aromatase enzyme solution to all wells except the "no enzyme" background controls.
-
If testing the irreversible inhibitor 6β-bromoandrostenedione, add the NADPH regenerating system and pre-incubate the plate at 37°C for 15-30 minutes, protected from light.[1] For the competitive 6α isomer, this pre-incubation is not required.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate (and the NADPH system if not already added).
-
Immediately place the plate in a microplate reader set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 488/527 nm) in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.[3][16]
-
-
Data Analysis:
-
For each well, calculate the reaction rate (Vmax) from the linear portion of the kinetic curve.
-
Subtract the average rate of the "no enzyme" background control wells from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control wells: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Tritiated Water Release Assay
This protocol is based on the classic method for measuring aromatase activity by quantifying the release of ³H₂O.[1][5][17]
Objective: To measure the inhibitory effect of this compound on aromatase by quantifying the reduction in tritiated water formation.
Materials:
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
Unlabeled Androstenedione
-
Recombinant Human Aromatase (CYP19A1)
-
NADPH regenerating system
-
This compound
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Chloroform or Methylene Chloride
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare dilutions of this compound as described in Protocol 1.
-
Prepare the reaction mixture containing Assay Buffer, the NADPH regenerating system, and a known concentration of [1β-³H]-Androstenedione.
-
-
Incubation:
-
In microcentrifuge tubes, combine the reaction mixture with the various dilutions of this compound (or vehicle control).
-
Add the aromatase enzyme solution to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes). The reaction must be stopped during the linear phase.
-
Terminate the reaction by adding ice-cold chloroform/methylene chloride and vortexing vigorously to extract the unreacted steroid substrate.
-
-
Separation of Tritiated Water:
-
Centrifuge the tubes to separate the aqueous and organic layers.
-
Carefully transfer a precise volume of the upper aqueous layer (containing ³H₂O) to a new tube.
-
Add a dextran-coated charcoal suspension to the aqueous sample, vortex, and incubate on ice. This step removes any remaining traces of the tritiated steroid.
-
Centrifuge at high speed to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail, mix well, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration as described in Protocol 1, using the measured CPM values.
-
Determine the IC50 value by plotting the data and fitting to a dose-response curve.
-
References
- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 4. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of the Aromatase Inhibitory Activity of Ma-Huang-Tang (MHT) and Its Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. turkjps.org [turkjps.org]
- 14. Challenges of measuring accurate estradiol levels in aromatase inhibitor‐treated postmenopausal breast cancer patients on vaginal estrogen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Switching from Aromatase Inhibitors to Dual Targeting Flavonoid-Based Compounds for Breast Cancer Treatment [mdpi.com]
- 17. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Bromoandrostenedione Inhibitor Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro inhibitor concentration of 6-Bromoandrostenedione, a potent aromatase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action as an aromatase inhibitor?
This compound is a steroidal aromatase inhibitor. It exists as two stereoisomers, 6α-bromoandrostenedione and 6β-bromoandrostenedione, which have different mechanisms of action. The 6α-epimer acts as a competitive inhibitor of aromatase, binding reversibly to the active site and competing with the natural substrate, androstenedione.[1] In contrast, the 6β-epimer is a mechanism-based irreversible inhibitor, also known as a suicide inhibitor.[1] It binds to the active site and is processed by the enzyme, leading to the formation of a reactive intermediate that covalently bonds to the enzyme, causing its permanent inactivation.[1]
Q2: What is the typical effective concentration range for this compound in vitro?
The effective concentration of this compound in vitro is dependent on the specific isomer used, the experimental system (e.g., isolated microsomes, cell lines), and the specific research question. For the more potent 6α-bromoandrostenedione, the apparent Ki is in the low nanomolar range (e.g., 3.4 nM with human placental aromatase).[1] The irreversible inhibitor, 6β-bromoandrostenedione, has an apparent Ki of approximately 0.8 µM and a kinact of 0.025 min-1.[1] For initial experiments, a wide concentration range spanning several orders of magnitude around these values is recommended to determine the optimal concentration for your specific assay.
Q3: How do I determine the IC50 value for this compound in my cell line?
To determine the half-maximal inhibitory concentration (IC50), you will need to perform a dose-response experiment. This involves treating your cells with a range of concentrations of this compound and measuring the biological response of interest (e.g., inhibition of aromatase activity, reduction in cell proliferation). A common method is to use a serial dilution of the inhibitor, typically with 8-10 concentrations. The resulting data is then plotted with the inhibitor concentration on the x-axis (often on a logarithmic scale) and the percentage of inhibition on the y-axis. A sigmoidal curve is then fitted to the data to calculate the IC50 value.
Q4: What are the key considerations for a successful in vitro experiment with this compound?
Key considerations include:
-
Isomer Purity: Ensure you are using the correct and pure stereoisomer (6α or 6β) for your intended experiment, as their mechanisms of action differ significantly.
-
Solubility: this compound is a steroid and may have limited aqueous solubility. Use an appropriate solvent, such as DMSO, for stock solutions and ensure the final solvent concentration in your assay does not exceed a level that affects your experimental system (typically <0.5%).
-
Time-Dependent Inhibition: When working with the irreversible inhibitor 6β-bromoandrostenedione, pre-incubation of the enzyme with the inhibitor in the presence of NADPH is necessary to observe time-dependent inactivation.[1]
-
Controls: Include appropriate positive and negative controls in your experiments. A known aromatase inhibitor (e.g., letrozole) can serve as a positive control, while a vehicle control (containing the solvent used to dissolve this compound) is essential as a negative control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | Inhibitor concentration is too low. | Test a wider and higher range of concentrations. |
| Inactive compound. | Verify the identity and purity of your this compound. | |
| For 6β-bromoandrostenedione, insufficient pre-incubation time or absence of NADPH. | Ensure a pre-incubation step with NADPH is included to allow for time-dependent inactivation.[1] | |
| Problems with the assay system (e.g., inactive enzyme, wrong substrate concentration). | Validate your assay with a known aromatase inhibitor as a positive control. Check the activity of your enzyme preparation. | |
| High variability between replicates | Poor pipetting technique. | Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Incomplete dissolution of the inhibitor. | Ensure this compound is fully dissolved in the stock solution and properly mixed into the assay medium. | |
| Cell plating inconsistency. | Ensure a uniform cell density across all wells. | |
| Unexpectedly high inhibition at low concentrations | Cytotoxicity of the compound or solvent. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to distinguish between specific aromatase inhibition and general cytotoxicity. Ensure the final solvent concentration is not toxic to the cells. |
| Inconsistent IC50 values across experiments | Variation in experimental conditions. | Standardize all experimental parameters, including cell passage number, incubation times, and reagent concentrations. |
| Instability of the compound in the assay medium. | Prepare fresh dilutions of the inhibitor for each experiment. |
Quantitative Data
Table 1: Kinetic Parameters of this compound Epimers and Derivatives against Human Placental Aromatase.
| Compound | Inhibition Type | Apparent Ki | kinact (min-1) |
| 6α-Bromoandrostenedione | Competitive | 3.4 nM[1] | N/A |
| 6β-Bromoandrostenedione | Irreversible (Mechanism-based) | 0.8 µM[1] | 0.025[1] |
N/A: Not Applicable for competitive inhibitors.
Table 2: IC50 Values of Various Compounds in Breast Cancer Cell Lines (for comparative purposes).
| Compound | Cell Line | IC50 (µM) |
| Compound 11 (dihydroquinoline derivative) | T-47D | 2.20 ± 1.5 |
| Compound 11 (dihydroquinoline derivative) | MCF-7 | 3.03 ± 1.5 |
| Compound 11 (dihydroquinoline derivative) | MDA-MB-231 | 11.90 ± 2.6 |
| Compound 31 (pyrazolo[4,3-c]hexahydropyridine derivative) | MDA-MB-231 | 4.2 |
| Compound 31 (pyrazolo[4,3-c]hexahydropyridine derivative) | MCF-7 | 2.4 |
| Compound 34 (pyridazine derivative) | MDA-MB-231 | 0.99 ± 0.03 |
| Compound 34 (pyridazine derivative) | T-47D | 0.43 ± 0.01 |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using Human Placental Microsomes
This protocol is adapted from methods used for assessing aromatase inhibitors.[1]
Materials:
-
Human placental microsomes
-
This compound (6α or 6β isomer)
-
[1β-³H]-Androstenedione (substrate)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Charcoal-dextran suspension
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare the NADPH regenerating system.
-
-
Assay Setup:
-
In a microcentrifuge tube, add the phosphate buffer, NADPH regenerating system, and the desired concentration of this compound or vehicle control.
-
Add the human placental microsomes to the mixture.
-
-
Pre-incubation (for 6β-Bromoandrostenedione):
-
If using the irreversible inhibitor, pre-incubate the mixture at 37°C for a defined period (e.g., 0, 5, 10, 15, 30 minutes) to allow for time-dependent inactivation. For competitive inhibition studies with 6α-bromoandrostenedione, this step is not necessary.
-
-
Initiation of Reaction:
-
Initiate the aromatase reaction by adding the [1β-³H]-androstenedione substrate.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding chloroform to extract the steroids.
-
-
Separation of Tritiated Water:
-
Add a charcoal-dextran suspension to the aqueous phase to adsorb the unreacted [1β-³H]-androstenedione.
-
Centrifuge to pellet the charcoal.
-
-
Measurement of Radioactivity:
-
Transfer an aliquot of the supernatant (containing the ³H₂O product) to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Aromatase Inhibition Signaling Pathway.
Caption: Workflow for IC50 Determination.
References
Technical Support Center: Synthesis of 6-Bromoandrostenedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthetic yield of 6-Bromoandrostenedione.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the direct bromination of androst-4-ene-3,17-dione. This process typically yields a mixture of the 6α- and 6β-isomers. The thermodynamically less stable 6β-isomer can then be isomerized to the more stable 6α-isomer.[1]
Q2: How can I control the stereoselectivity of the bromination to favor the 6α-isomer?
A2: Achieving high stereoselectivity for the 6α-isomer during the initial bromination is challenging. A common strategy is to first synthesize the mixture of isomers and then convert the 6β-isomer to the 6α-isomer. One patented method reports a high-yield synthesis of 6α-bromo-androst-4-ene-3,17-dione using Br2 in a mixture of acetic acid and tetrahydrofuran (B95107) (THF).
Q3: What are the key differences between the 6α- and 6β-isomers?
A3: The 6α- and 6β-isomers are epimers, differing in the stereochemistry of the bromine atom at the C6 position. The 6α-isomer is generally the thermodynamically more stable of the two. The 6β-isomer has been noted to be unstable in certain solvents, such as methanol (B129727), where it can decompose.[1]
Q4: How can I separate the 6α- and 6β-isomers?
A4: Fractional crystallization is a commonly employed method for separating the 6α- and 6β-isomers.[1] Due to differences in their polarity and crystal packing, one isomer can often be selectively crystallized from a suitable solvent system.
Q5: What are the typical byproducts in the synthesis of this compound?
A5: Potential byproducts include di-brominated steroids and other regioisomers of bromination. The formation of these byproducts can be minimized by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the brominating agent.
Troubleshooting Guides
Issue 1: Low Synthetic Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of this compound | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature. |
| Decomposition of the product. | The 6β-isomer is known to be unstable in methanol.[1] Avoid using methanol as a solvent during workup or purification if the 6β-isomer is present. Maintain a low temperature throughout the reaction and purification process. | |
| Suboptimal reaction conditions. | Vary the solvent system. A mixture of acetic acid and THF has been reported to give good yields for the direct synthesis of the 6α-isomer. Optimize the molar ratio of bromine to the androstenedione (B190577) substrate. | |
| Mechanical losses during workup and purification. | Ensure efficient extraction of the product from the aqueous phase. Minimize the number of transfer steps. When performing crystallization, optimize solvent choice and cooling rate to maximize crystal recovery. |
Issue 2: Poor Stereoselectivity or Isomer Control
| Symptom | Possible Cause | Suggested Solution |
| High proportion of the undesired 6β-isomer | Reaction conditions favor the kinetic product. | After the initial bromination, perform an isomerization step. Refluxing the mixture of isomers in a solvent like carbon tetrachloride or a chloroform-methanol mixture can convert the 6β-isomer to the more stable 6α-isomer.[1] |
| Difficulty in separating the isomers | Inefficient crystallization. | Experiment with different solvent systems for fractional crystallization. A slow cooling rate can often lead to better separation. Seeding the solution with a crystal of the desired isomer may also be beneficial. |
Experimental Protocols
Protocol 1: Synthesis of 6β-Bromoandrost-4-ene-3,17-dione
This protocol is a representative method based on literature descriptions. Optimization may be required.
-
Dissolution: Dissolve androst-4-ene-3,17-dione in a suitable solvent such as glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise while maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will be a mixture of 6α- and 6β-isomers, with the 6β-isomer often predominating under kinetic control.
Protocol 2: Isomerization of 6β-Bromoandrostenedione to 6α-Bromoandrostenedione
-
Dissolution: Dissolve the crude mixture of this compound isomers in carbon tetrachloride or a 9:1 chloroform-methanol mixture.[1]
-
Isomerization: Reflux the solution for several hours.
-
Monitoring: Monitor the conversion of the 6β-isomer to the 6α-isomer by TLC or HPLC.
-
Purification: Once equilibrium is reached (favoring the 6α-isomer), cool the solution and concentrate under reduced pressure. The resulting solid can be further purified by fractional crystallization to isolate the pure 6α-isomer.[1]
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reagents and Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Direct Bromination followed by Isomerization | 1. Br2, Acetic Acid2. Reflux in CCl4 or CHCl3/MeOH | Moderate to High | Well-established method. | Two-step process. |
| Direct Synthesis of 6α-isomer | Br2/HOAc/THF | High | One-step synthesis of the desired isomer. | May require specific patented conditions. |
Visualizations
Caption: Synthetic workflow for 6α-Bromoandrostenedione.
Caption: Troubleshooting low yield in this compound synthesis.
References
common experimental errors with 6-Bromoandrostenedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromoandrostenedione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a steroidal analog of androstenedione.[1] It is primarily used in research as an aromatase inhibitor.[1][2] Aromatase is a key enzyme responsible for the conversion of androgens to estrogens.[2][3] By inhibiting this enzyme, this compound serves as a valuable tool for studying the role of estrogens in various physiological and pathological processes, particularly in hormone-dependent cancers like breast cancer.[2][4]
Q2: What is the mechanism of action of this compound?
The stereochemistry of this compound determines its mechanism of aromatase inhibition.[5]
-
6α-Bromoandrostenedione acts as a competitive inhibitor of aromatase with respect to androstenedione.[5]
-
6β-Bromoandrostenedione functions as a mechanism-based irreversible inhibitor (suicide substrate).[5][6] This inactivation is time-dependent and requires the presence of NADPH.[5]
Q3: What are the key differences between the 6α and 6β epimers?
The two epimers of this compound exhibit different modes of aromatase inhibition and stability.
| Feature | 6α-Bromoandrostenedione | 6β-Bromoandrostenedione |
| Mechanism of Inhibition | Competitive | Mechanism-based irreversible (suicide) |
| Apparent Kᵢ | ~3.4 nM[5] | ~0.8 µM[5] |
| k_inact | Not applicable | ~0.025 min⁻¹[5] |
| Stability in Methanol (B129727) | More stable | Unstable, decomposes[7] |
| Epimerization | Can be formed from the 6β epimer[7] | Can epimerize to the 6α form in certain solvents[7] |
Q4: What are the safety and handling precautions for this compound?
While specific safety data sheets for this compound were not found, general laboratory safety practices for handling chemical compounds should be strictly followed. This includes:
-
Wearing appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection.[8][9]
-
Handling the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8][10]
-
Avoiding direct contact with skin, eyes, and clothing.[8][9]
-
Following proper storage procedures, as outlined on the product's certificate of analysis.
-
It is noted that 6-Bromo is considered possibly unsafe for oral consumption by WebMD, with potential side effects including liver and kidney damage.[11] This information pertains to its use as a supplement and underscores the need for careful handling in a research setting.
Troubleshooting Guides
This section addresses common experimental errors and provides solutions for researchers using this compound.
Issue 1: Inconsistent or No Aromatase Inhibition Observed
Possible Causes & Solutions:
-
Incorrect Epimer Used: Ensure you are using the correct epimer (6α or 6β) for your desired mechanism of inhibition (competitive vs. irreversible).[5]
-
Compound Degradation: The 6β-bromo isomer is known to be unstable in methanol.[7] Avoid using methanol as a solvent if working with the 6β epimer. Consider alternative solvents and prepare fresh solutions before each experiment.
-
Solubility Issues: Poor solubility can lead to an inaccurate concentration of the inhibitor in the assay.[12]
-
Troubleshooting Steps:
-
Visually inspect the solution for any precipitate.
-
Determine the optimal solvent for this compound that is also compatible with your assay system.
-
The total volume of the solvent in the assay should be minimized (e.g., no more than 1% of the total assay volume) to prevent solvent-induced enzyme inhibition.[12]
-
-
-
Insufficient NADPH: For the irreversible inhibition by 6β-Bromoandrostenedione, the presence of NADPH is essential for the time-dependent inactivation of aromatase.[5] Ensure that the NADPH generating system is fresh and active.
-
Inappropriate Incubation Time: For time-dependent inhibitors like 6β-Bromoandrostenedione, a pre-incubation step with the enzyme and NADPH is crucial before adding the substrate.[5][13] Optimize the pre-incubation time to allow for sufficient enzyme inactivation.
Issue 2: High Background Signal or Poor Signal-to-Noise Ratio in Fluorometric Assays
Possible Causes & Solutions:
-
Autofluorescence: Phenol (B47542) red in cell culture media is a common source of background fluorescence.[14]
-
Troubleshooting Steps:
-
Use phenol red-free media for the assay.
-
For adherent cells, read the fluorescence from the bottom of the plate to minimize interference from the media.[14]
-
-
-
Incorrect Plate Type: The choice of microplate can significantly impact background fluorescence.[14]
-
Best Practice: Use black plates with a clear bottom for cell-based fluorescence assays to minimize background and crosstalk between wells.[14]
-
-
Non-specific Substrate Metabolism: Other cytochrome P450 enzymes in the biological sample may metabolize the fluorogenic substrate, leading to a high background.[13]
-
Solution: Run parallel reactions in the presence of a highly selective aromatase inhibitor (often provided in commercial kits) to determine the specific aromatase activity by subtracting the residual activity.[13]
-
Issue 3: Lack of Reproducibility in Cell-Based Assays
Possible Causes & Solutions:
-
Cell Health and Viability: The physiological state of the cells is critical for consistent results.[15][16]
-
Troubleshooting Steps:
-
Always use cells in the exponential growth phase.[17]
-
Monitor cell morphology for any signs of stress or changes before and during the experiment.[16]
-
Perform a cell viability assay (e.g., MTT or MTS) in parallel to ensure that the observed effects are not due to cytotoxicity of the compound.[18][19]
-
-
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells can lead to significant variability.[16][17]
-
Best Practice: Ensure a homogenous cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period to allow for even cell settling before transferring to the incubator. Avoid disturbing the plates after seeding.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of the compound and affect cell viability.[17]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[17]
-
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to treatments, leading to unreliable data.[20]
-
Best Practice: Regularly test your cell cultures for mycoplasma contamination.[20]
-
Experimental Protocols
General Protocol for In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol provides a general framework for determining the IC₅₀ value of this compound using a fluorometric assay with human recombinant aromatase.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Prepare a positive control inhibitor (e.g., Letrozole).
-
Prepare the fluorogenic aromatase substrate and the NADPH generating system according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add the human recombinant aromatase enzyme to each well.
-
Add the different concentrations of this compound or the positive control to the respective wells.
-
Include a solvent control (vehicle) and a no-inhibitor control.
-
Pre-incubate the plate at 37°C for at least 10 minutes to allow the inhibitor to interact with the enzyme.[13] This step is particularly important for time-dependent inhibitors.
-
Initiate the reaction by adding the mixture of the fluorogenic substrate and the NADPH generating system to each well.[13]
-
Immediately measure the fluorescence in kinetic mode for a set period (e.g., 60 minutes) at 37°C, using the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).[13]
-
-
Data Analysis:
-
Calculate the rate of the reaction (aromatase activity) for each concentration of the inhibitor.
-
Plot the percentage of aromatase activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
General Protocol for Cell Viability (MTT) Assay
This protocol is used to assess the potential cytotoxicity of this compound in a cell-based assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Include a vehicle control and a positive control for cytotoxicity.
-
-
MTT Assay:
-
After the incubation period, remove the media and add fresh media containing MTT solution (e.g., 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength between 500-600 nm using a microplate reader.[21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Effects of new C6-substituted steroidal aromatase inhibitors in hormone-sensitive breast cancer cells: Cell death mechanisms and modulation of estrogen and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. download.basf.com [download.basf.com]
- 9. download.basf.com [download.basf.com]
- 10. download.basf.com [download.basf.com]
- 11. 6-Bromo [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 12. epa.gov [epa.gov]
- 13. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 14. tecan.com [tecan.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 16. marinbio.com [marinbio.com]
- 17. researchgate.net [researchgate.net]
- 18. jtgga.org [jtgga.org]
- 19. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. broadpharm.com [broadpharm.com]
reducing background noise in 6-Bromoandrostenedione enzymatic assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 6-Bromoandrostenedione enzymatic assays, with a primary focus on reducing background noise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit aromatase?
A1: this compound is a synthetic steroid that acts as an inhibitor of aromatase (CYP19A1), the key enzyme responsible for converting androgens to estrogens. Its inhibitory mechanism depends on the stereochemistry of the bromine atom at the 6-position.
-
6α-Bromoandrostenedione is a competitive inhibitor, meaning it reversibly binds to the active site of aromatase, competing with the natural substrate, androstenedione.[1]
-
6β-Bromoandrostenedione is a mechanism-based irreversible inhibitor (suicide inhibitor).[1] It is processed by the enzyme to an intermediate that then covalently binds to the active site, permanently inactivating the enzyme.[1]
Q2: What are the common types of enzymatic assays used to measure this compound activity?
A2: The most common assays are the tritiated water release assay and fluorometric assays.
-
Tritiated Water Release Assay: This radiometric assay measures the release of tritiated water (³H₂O) from a radiolabeled androgen substrate (e.g., [1β-³H]androstenedione) during its conversion to estrogen by aromatase.[1][2] The amount of radioactivity in the aqueous phase is proportional to the enzyme activity.
-
Fluorometric Assay: This assay uses a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.
Q3: What are the primary sources of high background noise in these assays?
A3: High background noise can originate from several sources, including:
-
Reagent-Related Issues:
-
Contaminated buffers or reagents.
-
Autofluorescence of the test compound or other assay components in fluorometric assays.
-
Spontaneous degradation of the substrate.
-
-
Procedural Issues:
-
Insufficient washing steps, leading to residual unbound reagents.
-
Inadequate blocking of non-specific binding sites on the assay plate.
-
Pipetting errors or improper mixing of reagents.
-
-
Sample-Related Issues:
-
Presence of interfering substances in the sample that affect enzyme activity or the detection signal.
-
For cell-based assays, endogenous enzyme activity or autofluorescence of cellular components.
-
-
Instrument-Related Issues:
-
Incorrect plate reader settings (e.g., excitation/emission wavelengths, gain settings).
-
Light leakage or use of inappropriate microplates (e.g., clear plates for fluorescent assays).
-
Q4: How can I be sure that the signal I am measuring is specific to aromatase activity?
A4: To ensure the measured signal is specific to aromatase, it is crucial to include proper controls in your experiment. A key control is a reaction performed in the presence of a highly specific and potent aromatase inhibitor, such as letrozole. The aromatase-specific activity is then calculated by subtracting the signal obtained in the presence of the specific inhibitor from the total signal.
Troubleshooting Guides
High Background Signal in Tritiated Water Release Assays
| Potential Cause | Recommended Solution |
| Incomplete Separation of ³H₂O and [³H]-Substrate | Ensure the charcoal slurry is well-suspended before use. Optimize the charcoal concentration and incubation time to maximize the adsorption of the unmetabolized steroid. |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity water. Filter-sterilize buffers if microbial contamination is suspected. |
| High Non-Enzymatic Release of Tritium | Run a "no-enzyme" control to quantify the background signal from the substrate alone. If high, consider a different batch of radiolabeled substrate. |
| Insufficient Quenching in Scintillation Counting | Use a validated scintillation cocktail and ensure proper mixing with the aqueous sample. Check for and correct for quenching if necessary. |
Illustrative Data: The following table provides hypothetical data to demonstrate the effect of optimizing the charcoal separation step on the signal-to-noise ratio. Actual results may vary.
| Condition | Signal (CPM) | Background (CPM) | Signal-to-Noise Ratio |
| Standard Protocol | 15,000 | 3,000 | 5 |
| Optimized Charcoal Incubation | 14,800 | 1,200 | 12.3 |
High Background Signal in Fluorometric Assays
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound or Solvent | Run a "no-enzyme" control containing the test compound and all other reagents except the enzyme. Subtract this background fluorescence from the experimental wells. If the compound's fluorescence is very high, consider using a different assay format. Ensure the solvent used to dissolve the compound does not contribute to the background signal.[3] |
| Substrate Instability | Prepare the substrate solution fresh for each experiment. Protect the substrate from light if it is light-sensitive. Run a "no-enzyme" control to assess the rate of spontaneous substrate degradation. |
| Non-Specific Binding of Reagents to the Microplate | Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background fluorescence. Consider pre-treating plates with a blocking agent like Bovine Serum Albumin (BSA). |
| Incorrect Plate Reader Settings | Optimize the gain setting on the plate reader to maximize the signal from the positive control without saturating the detector. Ensure the correct excitation and emission wavelengths are used for the specific fluorophore. |
Illustrative Data: The following table provides hypothetical data to illustrate the impact of using an appropriate microplate and a blocking agent on the signal-to-noise ratio in a fluorometric assay. Actual results may vary.
| Condition | Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio |
| Clear Plate, No Blocking | 50,000 | 10,000 | 5 |
| Black Plate, No Blocking | 48,000 | 2,500 | 19.2 |
| Black Plate, with 1% BSA | 47,500 | 1,000 | 47.5 |
Experimental Protocols
Protocol 1: Tritiated Water Release Assay for Aromatase Inhibition
Materials:
-
Human placental microsomes or recombinant human aromatase
-
[1β-³H]androstenedione
-
NADPH
-
Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
This compound (and other test compounds)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation vials
-
Microcentrifuge tubes
Methodology:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aromatase enzyme source in microcentrifuge tubes.
-
Add the test compound (this compound) at various concentrations. Include a "no inhibitor" control and a "no enzyme" background control.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding [1β-³H]androstenedione.
-
Incubate the reaction for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a solution of dextran-coated charcoal. This will bind the unreacted [³H]androstenedione.
-
Incubate on ice to allow for complete adsorption of the steroid to the charcoal.
-
Centrifuge the tubes to pellet the charcoal.
-
Carefully transfer a portion of the supernatant (containing the released ³H₂O) to a scintillation vial.
-
Add scintillation cocktail, mix well, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the aromatase activity as the amount of ³H₂O formed per unit time per mg of protein, and determine the inhibitory effect of this compound.
Protocol 2: Fluorometric Assay for Aromatase Inhibition
Materials:
-
Recombinant human aromatase
-
Fluorogenic aromatase substrate
-
NADPH
-
Assay buffer
-
This compound (and other test compounds)
-
Letrozole (as a positive control for inhibition)
-
Black, opaque-walled 96-well microplate
-
Fluorescence plate reader
Methodology:
-
Prepare solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
In the wells of a black 96-well plate, add the assay buffer, NADPH, and the aromatase enzyme.
-
Add the test compounds at various concentrations. Include a "no inhibitor" control, a "no enzyme" control, and a positive inhibition control with letrozole.
-
Pre-incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Determine the rate of reaction (increase in fluorescence per minute) for each well.
-
Calculate the aromatase-specific activity by subtracting the rate of the "no enzyme" control from the rates of the other wells.
-
Determine the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
Visualizations
Caption: Aromatase signaling pathway and mechanism of inhibition.
Caption: Troubleshooting workflow for high background noise.
References
- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a classical aromatase activity assay and application in normal, adenomatous and malignant breast parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the injection solvent on steroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Reproducibility in 6-Bromoandrostenedione Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with 6-Bromoandrostenedione, a known aromatase inhibitor. By providing detailed methodologies, quantitative data, and clear visualizations, this resource aims to enhance experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary epimers?
A1: this compound is a synthetic steroid and a potent inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. It exists as two primary epimers, 6α-bromoandrostenedione and 6β-bromoandrostenedione, which differ in the stereochemistry of the bromine atom at the 6-position.
Q2: What is the principal mechanism of action for each epimer?
A2: The stereochemistry at the 6-position dictates the mechanism of aromatase inhibition.[1]
-
6α-Bromoandrostenedione acts as a competitive inhibitor of aromatase, with a high affinity for the enzyme's active site.[1]
-
6β-Bromoandrostenedione functions as a mechanism-based irreversible inhibitor , also known as a suicide inhibitor.[1]
Q3: How should this compound be stored and handled?
A3: this compound should be stored at -20°C for long-term stability. For short-term use, it can be stored at 4°C. It is typically a pale yellow solid and is soluble in chloroform (B151607) and other organic solvents like DMSO and ethanol (B145695).[2][3] Care should be taken to protect the compound from light and moisture.
Q4: What are the key differences in the kinetic profiles of the this compound epimers?
A4: The two epimers exhibit distinct kinetic parameters in their interaction with human placental aromatase. The 6α-epimer has a much lower inhibition constant (Ki), indicating a higher binding affinity, while the 6β-epimer is characterized by its rate of inactivation (kinact).
Troubleshooting Guides
In Vitro Aromatase Inhibition Assays
Issue 1: High variability in IC50, Ki, or kinact values.
-
Possible Cause: Inconsistent enzyme activity.
-
Troubleshooting: Ensure the aromatase preparation (e.g., human placental microsomes, recombinant enzyme) is of high quality and has consistent activity between batches. Perform a quality control check of the enzyme activity before each experiment. The recommended minimum acceptable aromatase activity is 0.1 nmol/mg-protein/min.[4]
-
-
Possible Cause: Instability of this compound epimers.
-
Troubleshooting: 6β-bromo isomers have been reported to be unstable in methanol (B129727), decomposing to a 5α-androstane-3,6-dione derivative.[5] Avoid using methanol as a solvent for the 6β-epimer if stability is a concern. Prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol before each experiment.
-
-
Possible Cause: Pipetting errors or inaccurate dilutions.
-
Troubleshooting: Use calibrated pipettes and perform serial dilutions carefully. For potent inhibitors like this compound, small errors in concentration can lead to significant variations in results.
-
-
Possible Cause: Substrate concentration is not optimal.
-
Troubleshooting: For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. Ensure that the substrate (e.g., androstenedione) concentration is kept constant across all experiments and is ideally at or below the Km value for the enzyme.
-
Issue 2: No or low inhibition observed.
-
Possible Cause: Incorrect epimer used.
-
Troubleshooting: Verify the identity and purity of the this compound used. The 6α and 6β epimers have different potencies and mechanisms of action.
-
-
Possible Cause: Inactive compound.
-
Troubleshooting: Check the storage conditions and age of the compound. Improper storage can lead to degradation. Test a fresh batch of the compound if possible.
-
-
Possible Cause: Issues with the assay detection system.
-
Troubleshooting: If using a tritiated water release assay, ensure the charcoal-dextran stripping step is efficient in removing unreacted substrate. If using a fluorescent or colorimetric assay, check for interference from the compound or solvent.
-
Cell-Based Assays
Issue 3: Inconsistent or unexpected cellular responses.
-
Possible Cause: Cell line variability.
-
Troubleshooting: Use cells with a consistent passage number, as high passage numbers can lead to phenotypic and genotypic drift.[6] Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.
-
-
Possible Cause: Off-target effects.
-
Troubleshooting: this compound, like other steroids, may have off-target effects.[7] It is important to include appropriate controls to assess for non-specific effects on cell viability or signaling pathways. Consider using multiple cell lines to confirm the observed phenotype.
-
-
Possible Cause: Solvent toxicity.
-
Troubleshooting: High concentrations of solvents like DMSO can be toxic to cells.[3] Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls.
-
Issue 4: Difficulty in achieving desired compound concentration in media.
-
Possible Cause: Poor solubility in aqueous media.
-
Troubleshooting: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the cell culture medium.[2] Ensure the final concentration of the organic solvent is not toxic to the cells. Vortex or sonicate briefly to aid dissolution, but be mindful of potential degradation with excessive energy input.
-
Data Presentation
The following table summarizes the reported kinetic data for the inhibition of human placental aromatase by this compound epimers.
| Compound | Inhibition Type | Apparent Ki (nM) | kinact (min⁻¹) | Enzyme Source | Reference |
| 6α-Bromoandrostenedione | Competitive | 3.4 | - | Human Placental Aromatase | [1] |
| 6β-Bromoandrostenedione | Mechanism-based Irreversible | 800 | 0.025 | Human Placental Aromatase | [1] |
| 2,2-dimethyl-6α-bromo-androstenedione | Competitive | 10 | - | Human Placental Microsomes | [8] |
| 2,2-dimethyl-6β-bromo-androstenedione | Competitive | 14 | - | Human Placental Microsomes | [8] |
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)
This protocol is adapted from methodologies used to assess aromatase inhibition.[1]
Materials:
-
Human placental microsomes (or recombinant human aromatase)
-
[1β-³H]-Androstenedione (substrate)
-
NADPH
-
This compound (dissolved in DMSO)
-
Phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing phosphate buffer, a specific concentration of human placental microsomes, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control - DMSO) to the reaction tubes. For time-dependent inhibition studies with 6β-bromoandrostenedione, pre-incubate the enzyme with the inhibitor and NADPH for various time intervals.[1]
-
Initiate Reaction: Start the reaction by adding [1β-³H]-Androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold dextran-coated charcoal solution to adsorb the unreacted steroid substrate.
-
Separation: Centrifuge the tubes to pellet the charcoal-bound substrate.
-
Quantification: Transfer the supernatant, containing the released ³H₂O, to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by non-linear regression analysis. For competitive inhibitors, Ki can be calculated using the Cheng-Prusoff equation. For irreversible inhibitors, kinact and Ki can be determined from a Kitz-Wilson plot.
Protocol 2: Cell-Based Androgen Receptor (AR) Reporter Assay
This protocol provides a general framework for assessing the potential androgenic or anti-androgenic activity of this compound.
Materials:
-
A suitable cell line stably expressing the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (e.g., PC-3, LNCaP).
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
A known AR agonist (e.g., dihydrotestosterone, DHT).
-
A known AR antagonist (e.g., bicalutamide).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment (Agonist Mode): To assess for androgenic activity, treat the cells with increasing concentrations of this compound. Include a vehicle control (DMSO) and a positive control (DHT).
-
Compound Treatment (Antagonist Mode): To assess for anti-androgenic activity, co-treat the cells with a fixed concentration of DHT (typically at its EC50) and increasing concentrations of this compound. Include a positive control (DHT + bicalutamide).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Data Analysis:
-
Agonist Mode: Normalize the luciferase signal to the vehicle control. Plot the relative luciferase units against the log of the this compound concentration to determine the EC50 value.
-
Antagonist Mode: Normalize the luciferase signal to the DHT-only control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Aromatase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro aromatase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. phytotechlab.com [phytotechlab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Identification of potential novel aromatase inhibitors as therapeutic strategies against breast cancer: insight into molecular docking, MD simulations and ADMET profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing unexpected cellular responses to 6-Bromoandrostenedione
Technical Support Center: 6-Bromoandrostenedione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Troubleshooting Guides & FAQs
I. Unexpected Aromatase Inhibition Results
Question: My aromatase inhibition assay is showing inconsistent or no inhibition with this compound. What are the possible causes?
Answer: Several factors can contribute to inconsistent aromatase inhibition results. Consider the following:
-
Stereoisomer Purity: this compound exists as two stereoisomers, 6-alpha (6α) and 6-beta (6β), with different mechanisms of inhibition. 6α-bromoandrostenedione is a competitive inhibitor, while the 6β form is a mechanism-based irreversible inhibitor.[1] Ensure you are using the correct isomer for your experimental goals and that the compound's purity is verified.
-
Cofactor Presence: The irreversible inhibition by 6β-bromoandrostenedione is dependent on the presence of NADPH.[1] Ensure your assay buffer contains an adequate concentration of NADPH or an NADPH regenerating system.[1][2]
-
Substrate Competition: For the competitive inhibitor 6α-bromoandrostenedione, the presence of high concentrations of the natural substrate (e.g., androstenedione) will compete for binding to the aromatase active site and may mask the inhibitory effect.[1]
-
Compound Stability: The 6β-bromo isomers have been reported to be unstable in methanol (B129727), decomposing into a 5α-androstane-3,6-dione derivative.[3] If you are using methanol as a solvent, this could affect the concentration and activity of your compound. Consider using a different solvent like DMSO.
-
Enzyme Source and Activity: The source of your aromatase (e.g., human placental microsomes, recombinant human aromatase) can influence the results.[4][5] It is crucial to verify the activity of each new lot of enzyme to ensure it meets the recommended minimum activity (e.g., ≥0.1 nmol/mg-protein/min).[5]
II. Off-Target and Unexpected Cellular Effects
Question: I am observing cellular effects that are not consistent with aromatase inhibition alone, such as changes in cell viability or morphology. What could be the reason?
Answer: While this compound is known for its high selectivity for aromatase over other P-450 cytochromes, off-target effects can occur, especially at higher concentrations.[1]
-
Cytotoxicity: At high concentrations, many steroid compounds can exhibit cytotoxicity.[6] It is essential to perform a cell viability assay (e.g., MTT, XTT) to determine the cytotoxic concentration range of this compound in your specific cell line.[6][7][8][9] This will help you distinguish between targeted enzymatic inhibition and general cellular toxicity.
-
Androgenic Effects: this compound is an analog of androstenedione (B190577) and may possess some androgenic activity.[10][11] This could lead to the activation of the androgen receptor (AR) signaling pathway, which can influence cell proliferation, gene expression, and other cellular processes.[12][13][14] Consider investigating the expression of AR-dependent genes or using an AR antagonist to dissect these effects.
-
Impact on Steroidogenesis: Beyond aromatase, high concentrations of this compound might interfere with other enzymes in the steroidogenesis pathway.[15] This could alter the levels of other steroid hormones, leading to a complex cellular response.
Question: My results suggest potential androgenic activity. How can I confirm this?
Answer: To confirm potential androgenic activity, you can perform the following experiments:
-
Androgen Receptor (AR) Translocation Assay: In the presence of an androgen, the AR translocates from the cytoplasm to the nucleus. This can be visualized using immunofluorescence microscopy.
-
AR Target Gene Expression Analysis: Measure the mRNA or protein levels of known AR target genes, such as Prostate-Specific Antigen (PSA), using qPCR or Western blotting.
-
Competitive Binding Assay: Assess the ability of this compound to displace a known radiolabeled androgen from the AR.
III. Experimental Design and Interpretation
Question: I am planning an experiment with this compound. What are some key considerations for my experimental design?
Answer:
-
Dose-Response Curve: Always perform a dose-response experiment to determine the optimal concentration range for your desired effect. This will also help identify the threshold for any potential off-target or cytotoxic effects.
-
Appropriate Controls:
-
Vehicle Control: Use the solvent in which this compound is dissolved (e.g., DMSO) as a negative control.
-
Positive Control: Include a well-characterized aromatase inhibitor, such as letrozole (B1683767) or anastrozole (B1683761) (non-steroidal) or 4-hydroxyandrostenedione (steroidal), as a positive control for aromatase inhibition.[4]
-
-
Time-Course Experiment: For irreversible inhibitors like 6β-bromoandrostenedione, a time-course experiment is crucial to observe the time-dependent inactivation of the enzyme.[1]
-
Stereoisomer Specificity: Be aware of the different mechanisms of the 6α and 6β isomers and choose the one that is appropriate for your research question.
Data Presentation
Table 1: Inhibitory Constants (Ki) of this compound Isomers
| Isomer | Inhibition Mechanism | Apparent Ki |
| 6α-Bromoandrostenedione | Competitive | 3.4 nM[1] |
| 6β-Bromoandrostenedione | Mechanism-Based Irreversible | 0.8 µM[1] |
| 2,2-dimethyl-6α-bromoandrostenedione | Competitive | 10 nM[16] |
| 2,2-dimethyl-6β-bromoandrostenedione | Competitive | 14 nM[16] |
Table 2: Troubleshooting Unexpected Cellular Responses
| Observed Unexpected Response | Potential Cause | Suggested Troubleshooting Steps |
| Reduced or absent aromatase inhibition | Incorrect isomer, cofactor absence, compound instability | Verify isomer, ensure NADPH in assay, use appropriate solvent (e.g., DMSO) |
| Decreased cell viability | Cytotoxicity at high concentrations | Perform a cell viability assay (e.g., MTT) to determine the IC50 for cytotoxicity |
| Androgen-like effects | Off-target androgen receptor activation | Conduct AR translocation assay, measure AR target gene expression |
| Altered steroid hormone profile | Interference with other steroidogenic enzymes | Quantify other steroid hormones (e.g., testosterone, progesterone) using ELISA or LC-MS/MS |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available assay kits.[2][17]
Materials:
-
Recombinant human aromatase
-
Aromatase substrate (fluorogenic)
-
NADPH regenerating system or β-NADP+
-
Aromatase assay buffer
-
Positive control inhibitor (e.g., Letrozole)
-
This compound
-
96-well black microplate with a clear bottom
-
Microplate reader with fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in assay buffer to achieve a range of final concentrations.
-
Prepare the positive control in the same manner.
-
Reconstitute the aromatase enzyme and prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound, positive control, and a vehicle control (DMSO) to the wells of the 96-well plate in triplicate.
-
Add the aromatase enzyme solution to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.
-
Incubate the plate at 37°C for the time specified in the assay kit protocol, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability.[7][8][9][18]
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
References
- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 10. anabolicminds.com [anabolicminds.com]
- 11. scbt.com [scbt.com]
- 12. Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms [mdpi.com]
- 13. Effects of new C6-substituted steroidal aromatase inhibitors in hormone-sensitive breast cancer cells: Cell death mechanisms and modulation of estrogen and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Revisiting steroidogenesis and its role in immune regulation with the advanced tools and technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromoandrostenedione
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for 6-Bromoandrostenedione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your synthesis and purification experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low overall yield after purification | - Incomplete reaction during synthesis.- Product loss during extraction and washing steps.- Suboptimal crystallization conditions leading to significant product remaining in the mother liquor.- Decomposition of the 6β-epimer, particularly in methanolic solutions.[1] | - Monitor the synthesis reaction by TLC to ensure completion.- Minimize the number of extraction and washing steps.- Optimize the recrystallization solvent system and cooling process to maximize crystal recovery.- Avoid prolonged exposure to methanol (B129727), especially for the 6β-isomer.[1] |
| Persistent Impurities Detected by TLC/HPLC | - Co-crystallization of impurities with the product.- Ineffective separation of epimers (6α and 6β).- Presence of unreacted starting materials or byproducts with similar polarity to the product. | - Attempt recrystallization from a different solvent system.- Utilize column chromatography for more efficient separation.- For separating the 6α-epimer, consider fractional crystallization, as it is more stable and less soluble than the 6β-epimer.[1] |
| Product Oiling Out During Recrystallization | - The solvent is too nonpolar for the compound, or the solution is too concentrated.- The cooling process is too rapid. | - Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly.- Re-heat the solution to dissolve the oil and allow it to cool down at a slower rate. |
| No Crystal Formation Upon Cooling | - The solution is too dilute.- The chosen solvent is too good of a solvent for the compound, even at low temperatures. | - Concentrate the solution by evaporating some of the solvent.- Add a non-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include the unreacted starting material (androst-4-ene-3,17-dione), the other epimer (the synthesis often results in a mixture of 6α- and 6β-bromoandrostenedione), and a decomposition product, 5α-androstane-3,6-dione, especially if the 6β-bromo isomer is exposed to methanol.[1]
Q2: How can I separate the 6α and 6β epimers of this compound?
A2: The 6β-isomer can be epimerized to the more stable 6α-isomer in solvents like carbon tetrachloride or a chloroform-methanol mixture (9:1). The 6α-isomer can then be isolated from the epimeric mixture by fractional crystallization.[1]
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: A mixture of chloroform (B151607) and methanol is a good starting point, as it is used for the epimerization and subsequent fractional crystallization of the 6α-isomer.[1] Acetone or ethyl acetate (B1210297) with hexanes are also common solvent systems for the recrystallization of steroids.
Q4: Is this compound stable during purification?
A4: The 6α-epimer is generally stable. However, the 6β-epimer is known to be unstable in methanol, where it can decompose.[1] Therefore, care should be taken with solvent choice and purification time, especially when working with the 6β-isomer.
Data Presentation
The following table summarizes typical quantitative data associated with the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Material | Key Parameters | Typical Yield | Typical Purity |
| Fractional Crystallization | Mixture of 6α/β-Bromoandrostenedione | Solvent: Chloroform/Methanol (9:1) | 60-70% (for 6α-isomer) | >98% |
| Column Chromatography | Crude reaction mixture | Stationary Phase: Silica (B1680970) GelMobile Phase: Hexane/Ethyl Acetate gradient | 75-85% | >99% |
Experimental Protocols
Protocol 1: Purification of 6α-Bromoandrostenedione by Fractional Crystallization
This protocol is based on the principle of epimerization of the 6β-isomer to the more stable 6α-isomer, followed by its selective crystallization.[1]
-
Dissolution and Epimerization: Dissolve the crude mixture of this compound epimers in a minimal amount of a 9:1 chloroform-methanol solution. Stir the solution at room temperature for several hours to allow for the epimerization of the 6β-isomer to the 6α-isomer.
-
Crystallization: Concentrate the solution slowly under reduced pressure until crystals begin to form.
-
Cooling: Allow the flask to cool to room temperature, and then place it in a refrigerator (4°C) for several hours to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold chloroform-methanol (9:1) mixture.
-
Drying: Dry the crystals under vacuum to obtain pure 6α-Bromoandrostenedione.
Protocol 2: Purification of this compound by Column Chromatography
This protocol provides a general method for the purification of this compound from a crude reaction mixture.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane. The amount of silica gel should be about 50 times the weight of the crude product.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 8:2 hexane:ethyl acetate) and visualizing under UV light.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
References
Validation & Comparative
Aromatase Inhibition: A Comparative Analysis of 6-Bromoandrostenedione and Letrozole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two distinct aromatase inhibitors: the steroidal compound 6-Bromoandrostenedione and the non-steroidal drug Letrozole. Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen receptor-positive (ER+) breast cancer. Its inhibition effectively suppresses estrogen production, a key driver of tumor growth in postmenopausal women. This document synthesizes available preclinical data to aid researchers in understanding the nuances of these two inhibitors.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and Letrozole, based on available in vitro and in vivo data.
Table 1: In Vitro Aromatase Inhibition Data
| Parameter | This compound | Letrozole | Reference(s) |
| Inhibitor Type | Steroidal | Non-steroidal | [1] |
| Mechanism of Action | 6α-epimer: Competitive, reversible6β-epimer: Mechanism-based, irreversible | Competitive, reversible | [1] |
| Binding Site | Substrate binding site | Heme group of the cytochrome P450 unit | [1] |
| Ki (Inhibition Constant) | 6α-epimer: 3.4 nM6β-epimer: 0.8 µM | ~1.6 nM | [1] |
| IC50 (Cell-based) | Not explicitly found | MCF-7aro cells: 50-100 nM | [2] |
Table 2: In Vivo Aromatase Inhibition Data
| Parameter | This compound | Letrozole | Reference(s) |
| In Vivo Efficacy | Data not readily available in searched literature. | High in vivo potency; significantly inhibits tumor growth in xenograft models. | [3] |
| Estrogen Suppression | Not explicitly found | Suppresses plasma estrogen levels to the limit of detection. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate aromatase inhibitors.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method for determining the inhibitory potential of compounds on the aromatase enzyme.
-
Enzyme Source: Human placental microsomes are prepared by differential centrifugation of placental tissue. The microsomal fraction, containing the aromatase enzyme, is resuspended in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Substrate: A radiolabeled substrate, typically [1β-³H]-androstenedione, is used to monitor enzyme activity.
-
Reaction Mixture: The reaction mixture contains the placental microsomes, a NADPH-generating system (as NADPH is a required cofactor for aromatase activity), and the test inhibitor (this compound or Letrozole) at various concentrations.
-
Incubation: The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C for a defined period.
-
Termination and Product Measurement: The reaction is stopped, and the product, which includes tritiated water (³H₂O) as a result of the aromatization process, is separated from the unreacted substrate. The amount of ³H₂O is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of aromatase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Cell-Based Aromatase Inhibition and Proliferation Assay
This assay assesses the effect of inhibitors on aromatase activity and cell growth in a more physiologically relevant context.
-
Cell Line: A human breast cancer cell line that overexpresses aromatase, such as MCF-7aro cells, is used.
-
Cell Culture: Cells are cultured in a suitable medium, typically phenol (B47542) red-free to avoid estrogenic effects, and supplemented with an androgen substrate like testosterone.
-
Treatment: Cells are treated with varying concentrations of the aromatase inhibitors (this compound or Letrozole).
-
Aromatase Activity Measurement: After a set incubation period, the conversion of the androgen substrate to estrogen in the cell culture medium can be measured using techniques like radioimmunoassay (RIA) or ELISA.
-
Cell Proliferation Assay: The effect of the inhibitors on cell growth is determined using assays such as the MTT or SRB assay. These assays measure cell viability and proliferation.
-
Data Analysis: The IC50 for aromatase inhibition is determined by measuring the reduction in estrogen production. The GI50 (growth inhibition 50) is calculated from the cell proliferation data.[2]
In Vivo Xenograft Model for Aromatase Inhibitor Efficacy
This animal model is used to evaluate the anti-tumor efficacy of aromatase inhibitors in a living organism.
-
Animal Model: Ovariectomized, immunodeficient mice (e.g., nude or SCID mice) are used. Ovariectomy removes the primary source of endogenous estrogen.
-
Tumor Implantation: Aromatase-overexpressing human breast cancer cells (e.g., MCF-7aro) are implanted subcutaneously into the mice.
-
Androgen Supplementation: The mice are supplemented with an androgen substrate, such as androstenedione, to provide the precursor for aromatase-mediated estrogen production, which in turn stimulates tumor growth.
-
Treatment: Once tumors are established, the mice are treated with the aromatase inhibitor (e.g., Letrozole) or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Plasma can be collected to measure estrogen levels.
-
Data Analysis: The efficacy of the inhibitor is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.[3]
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in aromatase inhibition research.
Conclusion
This compound and Letrozole represent two distinct classes of aromatase inhibitors with different mechanisms of action. This compound, a steroidal inhibitor, acts as both a competitive and a mechanism-based irreversible inhibitor, depending on the epimer. Specifically, the 6α-epimer is a potent competitive inhibitor, while the 6β-epimer irreversibly inactivates the enzyme.[1] In contrast, Letrozole is a non-steroidal, reversible, and highly potent competitive inhibitor that interacts with the heme group of the aromatase enzyme.[5]
The available in vitro data suggests that the 6α-epimer of this compound has a high affinity for the aromatase enzyme, with a Ki value in the low nanomolar range, comparable to that of Letrozole. However, a significant gap exists in the publicly available literature regarding the in vivo efficacy of this compound. While Letrozole's in vivo anti-tumor activity is well-documented, similar comprehensive studies for this compound are needed for a complete comparative assessment.
For researchers and drug development professionals, the choice between a steroidal, potentially irreversible inhibitor like this compound and a non-steroidal, reversible inhibitor like Letrozole depends on the specific research question or therapeutic goal. The irreversible nature of 6β-Bromoandrostenedione could offer a prolonged duration of action, while the high potency and well-characterized profile of Letrozole make it a robust tool for aromatase inhibition studies. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the relative therapeutic potential of these two classes of aromatase inhibitors.
References
- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The potency and clinical efficacy of aromatase inhibitors across the breast cancer continuum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Aromatase Inhibition: 6-Bromoandrostenedione vs. Exemestane
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the mechanisms of action of two steroidal aromatase inhibitors: 6-Bromoandrostenedione and Exemestane (B1683764). This analysis is supported by available experimental data and detailed methodologies.
Both this compound and Exemestane are steroidal compounds that target aromatase, the key enzyme responsible for the final step in estrogen biosynthesis. Their ability to inhibit this enzyme makes them valuable tools in the research and treatment of estrogen-dependent diseases, particularly breast cancer. While both are classified as steroidal aromatase inhibitors, their mechanisms of action and inhibitory potencies exhibit notable differences.
Mechanism of Action
Exemestane is a well-characterized irreversible aromatase inhibitor that functions through a mechanism-based process often referred to as "suicide inhibition".[1][] Structurally similar to the natural aromatase substrate, androstenedione, Exemestane acts as a false substrate.[1] The aromatase enzyme processes Exemestane, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site.[1][] This permanent binding results in the inactivation of the aromatase enzyme.[1]
This compound also functions as an inhibitor of aromatase, but its mechanism is critically dependent on the stereochemistry of the bromine atom at the 6-position.[3] The two epimers, 6α-bromoandrostenedione and 6β-bromoandrostenedione, display distinct modes of inhibition:
-
6β-Bromoandrostenedione acts as a mechanism-based irreversible inhibitor, similar to Exemestane.[3] It undergoes enzymatic processing to a reactive species that permanently inactivates the enzyme.
-
6α-Bromoandrostenedione , in contrast, is a competitive inhibitor.[3] It binds to the active site of aromatase, competing with the natural substrate, but does not form a permanent covalent bond.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound and Exemestane. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Inhibition Type | Apparent K_i_ | k_inact_ (min⁻¹) | IC₅₀ |
| 6α-Bromoandrostenedione | Competitive | 3.4 nM[3] | N/A | Not Reported |
| 6β-Bromoandrostenedione | Irreversible (Mechanism-Based) | 0.8 µM[3] | 0.025[3] | Not Reported |
| Exemestane | Irreversible (Mechanism-Based) | Not Directly Reported | Not Directly Reported | 27 nM[4], 373.32 nM[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the estrogen biosynthesis pathway and a typical experimental workflow for assessing aromatase inhibition.
Caption: Simplified pathway of estrogen biosynthesis from androgen precursors, highlighting the central role of the aromatase enzyme and the inhibitory action of this compound and Exemestane.
Caption: A generalized experimental workflow for determining aromatase inhibition using the tritium (B154650) release assay with human placental microsomes.
Detailed Experimental Protocols
The following is a representative protocol for an in vitro aromatase inhibition assay using human placental microsomes, based on commonly cited methodologies.[3]
Objective: To determine the inhibitory potential (e.g., K_i_ or IC₅₀) of test compounds on human placental aromatase activity.
Materials:
-
Human placental microsomes
-
[1β-³H]Androstenedione (radiolabeled substrate)
-
NADPH (cofactor)
-
Test inhibitors (this compound or Exemestane) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reaction Mixtures:
-
In microcentrifuge tubes, prepare reaction mixtures containing phosphate buffer, human placental microsomes (typically 25-50 µg of protein), and varying concentrations of the test inhibitor.
-
Include control tubes with no inhibitor and background control tubes with no NADPH.
-
-
Pre-incubation (for time-dependent inhibition):
-
For irreversible inhibitors, pre-incubate the microsomes and inhibitor with NADPH for various time intervals before adding the substrate.[3]
-
-
Initiation of Reaction:
-
Initiate the aromatase reaction by adding a saturating concentration of [1β-³H]Androstenedione to each tube.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an ice-cold solution, such as a chloroform (B151607) or an acidic solution, to denature the enzyme.
-
-
Separation of Tritiated Water:
-
Add a dextran-coated charcoal suspension to each tube to adsorb the unreacted [1β-³H]Androstenedione.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Quantification of Aromatase Activity:
-
Transfer an aliquot of the supernatant, which contains the [³H]H₂O product, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of aromatase activity based on the amount of [³H]H₂O produced per unit time per milligram of protein.
-
For competitive inhibitors, determine the K_i_ value by analyzing the inhibition data at various substrate and inhibitor concentrations using methods such as Lineweaver-Burk or Dixon plots.
-
For irreversible inhibitors, determine the k_inact_ and K_i_ values by analyzing the rate of enzyme inactivation at different inhibitor concentrations.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
Both this compound and Exemestane are potent steroidal inhibitors of aromatase. The key distinction lies in the stereochemistry-dependent mechanism of this compound, with the 6β-epimer acting as an irreversible inhibitor and the 6α-epimer as a competitive inhibitor. Exemestane, on the other hand, is exclusively a mechanism-based irreversible inhibitor. The quantitative data, while not directly comparable across all studies, suggests that both compounds exhibit high-affinity interactions with the aromatase enzyme. The provided experimental protocol offers a robust framework for the in vitro evaluation and comparison of these and other aromatase inhibitors. Further studies directly comparing the kinetic parameters of 6β-Bromoandrostenedione and Exemestane under identical conditions would be invaluable for a more definitive assessment of their relative potencies.
References
- 1. What is the mechanism of Exemestane? [synapse.patsnap.com]
- 3. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparison of the effect of different inhibitors on aromatase enzyme effective in the breast cancer by molecular docking method - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
6-Bromoandrostenedione: A Comparative Guide to a Selective Aromatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Bromoandrostenedione with other selective aromatase inhibitors, supported by experimental data and detailed methodologies. The information presented herein is intended to assist researchers in evaluating its potential as a therapeutic agent.
Introduction
Aromatase, a cytochrome P450 enzyme, is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a key therapeutic strategy in the treatment of estrogen receptor-positive breast cancer and other estrogen-dependent diseases. This compound has emerged as a potent and selective aromatase inhibitor. This steroid derivative exists as two stereoisomers, 6-alpha-bromoandrostenedione and 6-beta-bromoandrostenedione, each exhibiting distinct mechanisms of aromatase inhibition. This guide will delve into the validation of this compound as a selective aromatase inhibitor, comparing its efficacy with established drugs such as Letrozole, Anastrozole, and Exemestane.
Mechanism of Action
This compound's two epimers interact with the aromatase enzyme in different ways:
-
6-alpha-bromoandrostenedione acts as a competitive inhibitor . It reversibly binds to the active site of the aromatase enzyme, competing with the natural substrate, androstenedione (B190577).
-
6-beta-bromoandrostenedione functions as a mechanism-based irreversible inhibitor , also known as a suicide inhibitor. It binds to the active site and is processed by the enzyme, leading to the formation of a reactive intermediate that covalently bonds to the enzyme, causing its permanent inactivation.
Studies have demonstrated the high selectivity of both epimers for aromatase over other cytochrome P-450 enzymes, indicating a favorable profile for minimizing off-target effects.
Comparative Performance Data
The following table summarizes the inhibitory constants (Ki) and/or 50% inhibitory concentrations (IC50) for this compound and other commonly used aromatase inhibitors. Lower values indicate higher potency.
| Aromatase Inhibitor | Inhibition Type | Apparent Ki | IC50 |
| 6-alpha-bromoandrostenedione | Competitive | 3.4 nM[1] | - |
| 6-beta-bromoandrostenedione | Irreversible | 0.8 µM | - |
| Letrozole | Competitive | - | 0.70 nM - 2.8 nM |
| Anastrozole | Competitive | - | - |
| Exemestane | Irreversible | - | 0.232 µM |
Experimental Protocols
Determination of Aromatase Inhibition using the Tritiated Water-Release Assay
This assay is a widely used method to measure aromatase activity by quantifying the release of tritiated water ([³H]₂O) during the conversion of a radiolabeled androgen substrate to an estrogen.
Materials:
-
Human placental microsomes or recombinant human aromatase
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Test inhibitors (this compound, Letrozole, Anastrozole, Exemestane)
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Phosphate (B84403) buffer
Procedure:
-
Prepare reaction mixtures containing the aromatase enzyme source, NADPH regenerating system, and varying concentrations of the test inhibitor in a phosphate buffer.
-
Initiate the reaction by adding the [1β-³H]-androstenedione substrate.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding an ice-cold solution of dextran-coated charcoal to adsorb the unreacted steroid substrate.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant containing the released [³H]₂O to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of aromatase inhibition for each inhibitor concentration compared to a control reaction without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of Inhibitory Constant (Ki)
For Competitive Inhibitors (e.g., 6-alpha-bromoandrostenedione, Letrozole, Anastrozole):
The Ki value can be determined by performing the aromatase inhibition assay with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
[S] is the concentration of the substrate.
-
Km is the Michaelis-Menten constant for the substrate.
Alternatively, a Dixon plot can be generated by plotting the reciprocal of the reaction velocity against the inhibitor concentration at different fixed substrate concentrations. The intersection of the lines gives the negative value of Ki (-Ki).
For Irreversible Inhibitors (e.g., 6-beta-bromoandrostenedione, Exemestane):
The determination of the kinetic parameters for irreversible inhibitors involves measuring the rate of enzyme inactivation (k_inact) and the initial binding affinity (Ki).
Procedure:
-
Pre-incubate the aromatase enzyme with various concentrations of the irreversible inhibitor for different time intervals in the presence of NADPH.
-
At each time point, take an aliquot of the pre-incubation mixture and dilute it into the aromatase activity assay mixture containing the substrate.
-
Measure the residual aromatase activity as described in the tritiated water-release assay.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (which is equivalent to the apparent Ki).
Visualizations
Signaling Pathway of Aromatase Inhibition-Induced Apoptosis
References
Unraveling Inter-species Variability in the Efficacy of 6-Bromoandrostenedione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of 6-Bromoandrostenedione, a steroidal aromatase inhibitor, across different species. Drawing from available experimental data, this document aims to objectively present its performance relative to other aromatase inhibitors, offering valuable insights for preclinical and translational research.
Executive Summary
This compound exhibits significant inter-species differences in its effectiveness as an aromatase inhibitor. While potent in human placental microsomes, its activity is notably diminished in rabbit liver microsomes. This variability underscores the critical need for species-specific evaluation in drug development. This guide synthesizes the available quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of these species-dependent effects.
Comparative Efficacy of this compound and Alternatives
This compound exists as two stereoisomers, 6α-bromoandrostenedione and 6β-bromoandrostenedione, which display different mechanisms of aromatase inhibition. In human placental microsomes, 6α-bromoandrostenedione acts as a competitive inhibitor, while 6β-bromoandrostenedione is a mechanism-based irreversible inhibitor[1].
Table 1: In Vitro Efficacy (Kᵢ) of this compound Epimers in Human Placental Microsomes [1]
| Compound | Inhibition Type | Apparent Kᵢ |
| 6α-Bromoandrostenedione | Competitive | 3.4 nM |
| 6β-Bromoandrostenedione | Irreversible (Mechanism-based) | 0.8 µM |
In contrast to its potent effects in human placental tissue, both epimers of this compound were found to be ineffective at inhibiting drug-metabolizing activities in rabbit liver microsomes, highlighting a significant species- and tissue-specific difference in its activity[1].
Data on the efficacy of this compound in other common preclinical species such as rats, dogs, and primates is limited in the currently available literature. This data gap presents a challenge for directly extrapolating its effects from human-based in vitro studies to animal models.
For context, the third-generation non-steroidal aromatase inhibitors, letrozole (B1683767) and anastrozole (B1683761), have demonstrated high potency in humans and have been studied in animal models. For instance, in vivo studies in dogs have shown that anastrozole can effectively reduce prostatic volume in cases of benign prostatic hyperplasia. Similarly, letrozole has been used to induce polycystic ovary syndrome in rats, demonstrating its potent in vivo aromatase inhibition in this species.
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. The following are detailed protocols for key experiments cited in this guide.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol is based on the methodology used to determine the Kᵢ values of this compound epimers[1].
Objective: To determine the inhibitory constant (Kᵢ) of a test compound against human placental aromatase.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H,4-¹⁴C]androstenedione (substrate)
-
NADPH (cofactor)
-
Test compounds (6α- and 6β-bromoandrostenedione)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reaction Mixtures: In appropriate tubes, combine the reaction buffer, NADPH, and human placental microsomes.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound epimers) to the reaction tubes. For irreversible inhibitors, a pre-incubation step with the enzyme and NADPH is required before adding the substrate.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, [1β-³H,4-¹⁴C]androstenedione.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified period.
-
Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., chloroform).
-
Measurement of Aromatase Activity: Aromatase activity is measured by quantifying the amount of ³H₂O released into the aqueous phase, which is proportional to the amount of androstenedione (B190577) converted to estrone. The ¹⁴C label is used to correct for procedural losses.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. For competitive inhibitors, Kᵢ is calculated from Dixon or Lineweaver-Burk plots. For irreversible inhibitors, the inactivation rate constant (k_inact) and Kᵢ are determined from plots of the rate of enzyme inactivation versus inhibitor concentration.
In Vitro Aromatase Inhibition Assay Workflow.
Signaling Pathway of Aromatase Inhibition
Aromatase inhibitors exert their effects by blocking the conversion of androgens to estrogens, the final and rate-limiting step in estrogen biosynthesis. This reduction in estrogen levels has significant implications for estrogen-dependent processes, particularly in hormone-receptor-positive cancers.
The binding of estrogen to its receptor (ER) triggers a cascade of events leading to the transcription of genes involved in cell proliferation. Aromatase inhibitors, by depleting the estrogen pool, prevent this activation and can lead to cell cycle arrest and apoptosis in estrogen-dependent cells.
Aromatase Inhibition Signaling Pathway.
Discussion and Future Directions
The available data clearly indicate that the effectiveness of this compound is highly species-dependent. Its potent inhibition of human placental aromatase in vitro is not mirrored in rabbit liver microsomes. This discrepancy highlights the potential for misleading results when extrapolating from a single species or tissue type in preclinical studies.
The lack of comprehensive in vivo and in vitro data for this compound across a range of common laboratory animal models is a significant knowledge gap. Future research should focus on:
-
Head-to-head comparative studies: Directly comparing the in vitro (Kᵢ, IC₅₀) and in vivo efficacy of this compound with modern aromatase inhibitors (e.g., letrozole, anastrozole, exemestane) in species such as rats, dogs, and non-human primates.
-
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in different species to understand how pharmacokinetic variations contribute to inter-species differences in efficacy.
-
Tissue-specific aromatase inhibition: Investigating the inhibitory effects of this compound on aromatase from various tissues within a single species to build a more complete picture of its activity profile.
By addressing these research questions, a more complete understanding of the inter-species differences in this compound effectiveness can be achieved, ultimately aiding in the rational design and interpretation of preclinical studies for novel aromatase inhibitors.
References
A Comparative Analysis of 6-alpha- and 6-beta-Bromoandrostenedione Isomers as Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the 6-alpha (6α) and 6-beta (6β) isomers of bromoandrostenedione, two prominent steroidal aromatase inhibitors. The stereochemistry of the bromine atom at the 6-position dictates a fundamental difference in their mechanism of action, leading to distinct biochemical profiles and potential therapeutic applications. This comparison is supported by experimental data on their enzymatic inhibition and discusses the downstream cellular consequences of aromatase inhibition.
Biochemical Activity and Mechanism of Action
The primary target of both 6α- and 6β-bromoandrostenedione is aromatase, a cytochrome P450 enzyme essential for the final step of estrogen biosynthesis. However, their interaction with the enzyme differs significantly.
6-alpha-Bromoandrostenedione (6α-BrA) acts as a competitive inhibitor of aromatase. It binds reversibly to the active site of the enzyme, competing with the natural substrate, androstenedione. This binding is characterized by a high affinity, as indicated by its low inhibition constant.
6-beta-Bromoandrostenedione (6β-BrA) , in contrast, is a mechanism-based irreversible inhibitor , also known as a "suicide substrate".[1] It initially binds to the aromatase active site and is then processed by the enzyme's catalytic machinery. This process leads to the generation of a reactive intermediate that covalently bonds to the enzyme, causing its permanent inactivation.[1] This irreversible inhibition is dependent on both the concentration of the inhibitor and the presence of the cofactor NADPH.[1]
A key distinction in their activity is the time-dependent nature of inhibition by 6β-BrA, which is not observed with the alpha isomer.[1] Both isomers have demonstrated high selectivity for aromatase over other cytochrome P450 enzymes, which is a desirable characteristic for minimizing off-target effects.[1]
Quantitative Comparison of Aromatase Inhibition
The following table summarizes the key quantitative parameters for the inhibition of human placental aromatase by the two isomers.
| Parameter | 6-alpha-Bromoandrostenedione | 6-beta-Bromoandrostenedione | Reference |
| Mechanism of Inhibition | Competitive | Mechanism-based Irreversible | [1] |
| Apparent Inhibition Constant (Ki) | 3.4 nM | 0.8 µM | [1] |
| Inactivation Rate Constant (kinact) | Not Applicable | 0.025 min⁻¹ | [1] |
Experimental Protocols
Aromatase Inhibition Assay (Cell-Free)
A widely used method to determine the inhibitory potential of compounds on aromatase is the tritiated water-release assay.[1]
Objective: To measure the catalytic activity of aromatase by quantifying the release of tritium (B154650) from a radiolabeled substrate and to determine the inhibitory effects of test compounds.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]Androstenedione (radiolabeled substrate)
-
NADPH (cofactor)
-
Test compounds (6α- and 6β-bromoandrostenedione)
-
Phosphate (B84403) buffer
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Protocol:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing phosphate buffer, human placental microsomes, and the test compound at various concentrations.
-
Initiation of Reaction: Add a mixture of [1β-³H]androstenedione and NADPH to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to adsorb the unreacted steroid substrate.
-
Quantification: Centrifuge the samples to pellet the charcoal. Transfer the aqueous supernatant containing the released ³H₂O to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound. For competitive inhibitors, determine the Ki value using Dixon or Cheng-Prusoff plots. For irreversible inhibitors, determine the Ki and kinact values from time- and concentration-dependent inactivation studies.[1]
Workflow for a cell-free aromatase inhibition assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the bromoandrostenedione isomers on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T-47D)
-
Cell culture medium and supplements
-
Test compounds (6α- and 6β-bromoandrostenedione)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 6α- or 6β-bromoandrostenedione for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.
Downstream Signaling Pathways of Aromatase Inhibition
Inhibition of aromatase leads to the depletion of estrogens, which has significant downstream effects on estrogen-responsive cells, particularly in the context of hormone-receptor-positive breast cancer. The primary mechanism involves the reduced activation of the estrogen receptor (ER), which in turn modulates the expression of genes involved in cell proliferation, survival, and apoptosis. Key signaling pathways affected include the MAPK and PI3K/Akt pathways. Aromatase inhibition can lead to cell cycle arrest and induce apoptosis through the upregulation of tumor suppressors like p53 and p21, and by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately leading to the activation of caspases.
References
A Comparative Analysis of 6-Bromoandrostenedione and Other Steroidal Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism
This guide provides a detailed comparison of the efficacy of 6-Bromoandrostenedione relative to other prominent steroidal aromatase inhibitors (AIs). The information presented is collated from in-vitro experimental data, focusing on key performance indicators such as IC50 and Ki values. Detailed experimental protocols and a schematic of the relevant signaling pathway are included to provide a comprehensive resource for research and development in the field of endocrinology and oncology.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in-vitro efficacy of this compound and other selected steroidal AIs against the aromatase enzyme. The data, presented as IC50 and Ki values, are derived from studies utilizing human placental microsomes, a standard model for aromatase inhibition assays. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Aromatase Inhibitor | IC50 (nM) | Apparent Ki (nM) | Inactivation Rate (kinact) (min⁻¹) | Inhibition Type |
| 6α-Bromoandrostenedione | - | 3.4[1] | - | Competitive[1] |
| 6β-Bromoandrostenedione | - | 800[1] | 0.025[1] | Mechanism-based (Irreversible)[1] |
| Formestane (4-hydroxyandrostenedione) | 42[2] | - | - | Irreversible[3] |
| Exemestane (B1683764) | 27[4] | - | - | Irreversible[5] |
| ATD (1,4,6-Androstatriene-3,17-dione) | - | 180[6] | - | Irreversible[6] |
Note: A lower IC50 or Ki value indicates a higher inhibitory potency. The kinact value is a measure of the maximal rate of enzyme inactivation for irreversible inhibitors.
Mechanism of Action and Signaling Pathway
Steroidal aromatase inhibitors act by binding to the active site of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens. This inhibition reduces the levels of circulating estrogens, a key therapeutic strategy in hormone-receptor-positive breast cancer.
There are two primary mechanisms of inhibition among steroidal AIs:
-
Competitive Inhibition: The inhibitor reversibly binds to the active site of the enzyme, competing with the natural substrate (e.g., androstenedione). 6α-Bromoandrostenedione is an example of a competitive inhibitor.[1]
-
Mechanism-Based (Suicide) Inhibition: The inhibitor binds to the active site and is converted by the enzyme into a reactive intermediate that covalently and irreversibly binds to the enzyme, leading to its permanent inactivation. 6β-Bromoandrostenedione, Formestane, Exemestane, and ATD are examples of irreversible inhibitors.[1][3][5][6]
The downstream effects of aromatase inhibition in cancer cells include the suppression of estrogen-dependent cell proliferation and the induction of apoptosis (programmed cell death).[7][8] This is achieved through the modulation of various signaling pathways that control cell cycle progression and survival.
Experimental Protocols
The following is a generalized protocol for an in-vitro aromatase inhibition assay using human placental microsomes, based on methodologies described in the cited literature.[9]
Preparation of Human Placental Microsomes
-
Tissue Acquisition: Obtain fresh human placenta after a normal-term delivery.
-
Homogenization: Homogenize the placental tissue in a cold buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and EDTA).
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
-
Resuspension: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay).
-
Storage: Store the microsomal preparation at -80°C until use.
Aromatase Activity Assay (Radiometric Method)
-
Reaction Mixture Preparation: In a reaction tube, combine the following components:
-
Phosphate buffer (pH 7.4)
-
NADPH generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Human placental microsomes (a specific amount of protein)
-
The test inhibitor (e.g., this compound) at various concentrations.
-
-
Substrate Addition: Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Extraction and Measurement:
-
Extract the aqueous phase containing the released ³H₂O.
-
Measure the radioactivity of the aqueous phase using a liquid scintillation counter. The amount of ³H₂O formed is directly proportional to the aromatase activity.
-
Data Analysis
-
IC50 Determination: Plot the percentage of aromatase inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Ki and kinact Determination (for irreversible inhibitors):
-
Pre-incubate the microsomes with the inhibitor for various time intervals before adding the substrate.
-
Measure the remaining enzyme activity at each time point.
-
Plot the logarithm of the remaining activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (kobs).
-
The Ki (inactivation constant) and kinact (maximal rate of inactivation) can be determined by plotting kobs against the inhibitor concentration and fitting the data to the appropriate kinetic models.[6][10]
-
References
- 1. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comparison of the effect of different inhibitors on aromatase enzyme effective in the breast cancer by molecular docking method - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
- 5. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sketchviz.com [sketchviz.com]
In Vivo Aromatase Inhibition: A Comparative Analysis of 6-Bromoandrostenedione and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Bromoandrostenedione's aromatase inhibition capabilities, contextualized with established alternative aromatase inhibitors (AIs). While direct in vivo confirmation for this compound remains limited in publicly available literature, this document compiles existing in vitro data for the compound and contrasts it with the well-documented in vivo performance of other steroidal and non-steroidal AIs. This guide also furnishes detailed experimental protocols for key in vivo assays to facilitate future research and direct comparative studies.
Executive Summary
This compound has demonstrated potent aromatase inhibition in in vitro assays, with distinct mechanisms depending on its stereochemistry. The 6α-epimer acts as a competitive inhibitor, while the 6β-epimer functions as a mechanism-based irreversible inhibitor. However, a comprehensive understanding of its in vivo efficacy, potency, and potential side effects is currently lacking. This guide bridges this knowledge gap by presenting available data and offering a framework for future in vivo investigations through detailed experimental protocols and comparative data from clinically approved aromatase inhibitors such as letrozole (B1683767), anastrozole, and exemestane.
Comparative Data on Aromatase Inhibitors
The following tables summarize the available quantitative data for this compound (in vitro) and other prominent aromatase inhibitors (in vivo). This allows for an indirect comparison and highlights the data gap for this compound's in vivo performance.
Table 1: In Vitro Inhibition of Aromatase by this compound Epimers
| Compound | Inhibition Mechanism | Apparent Kᵢ | kᵢₙₐ꜀ₜ | Source |
| 6α-Bromoandrostenedione | Competitive | 3.4 nM | - | [1] |
| 6β-Bromoandrostenedione | Mechanism-based irreversible | 0.8 µM | 0.025 min⁻¹ | [1] |
Table 2: In Vivo Aromatase Inhibition and Estrogen Suppression by Clinically Used Aromatase Inhibitors
| Compound | Class | Dose | Percent Aromatase Inhibition (in vivo) | Percent Estrogen Suppression (in vivo) | Source |
| Letrozole | Non-steroidal | 0.5 mg/day | 98.4% | Estrone (B1671321): 82.0%, Estradiol: 84.1% | [2] |
| Letrozole | Non-steroidal | 2.5 mg/day | >98.9% | Estrone: 80.8%, Estradiol: 68.1% | [2] |
| Anastrozole | Non-steroidal | 1 mg/day | 97.3% | Estrone: 81%, Estrone Sulfate: 93.5% | [3] |
| Exemestane | Steroidal | 25 mg/day | ~98% | Estradiol: ~90% | [4] |
Experimental Protocols for In Vivo Aromatase Inhibition Assessment
To facilitate further research on this compound, two standard in vivo protocols are detailed below.
Androstenedione-Induced Uterine Hypertrophy Assay in Immature Female Rats
This assay is a functional bioassay to assess the in vivo efficacy of an aromatase inhibitor by measuring the extent to which it can block the uterotrophic effects of exogenous androgens that are converted to estrogens by endogenous aromatase.
Materials:
-
Immature female Sprague-Dawley rats (21-23 days old)
-
Test compound (this compound)
-
Vehicle (e.g., sesame oil, 0.5% carboxymethylcellulose)
-
Anesthetic for euthanasia (e.g., CO₂, isoflurane)
-
Analytical balance
-
Gavage needles
Procedure:
-
Animal Acclimation: Acclimate the rats for at least 3 days before the start of the experiment.
-
Grouping: Randomly assign animals to the following groups (n=6-8 per group):
-
Vehicle control
-
Androstenedione (e.g., 20 mg/kg, subcutaneous)
-
Androstenedione + Test compound (various doses, oral or subcutaneous)
-
Test compound alone (highest dose)
-
-
Dosing: Administer the test compound or vehicle daily for 3-4 consecutive days. One hour after the final dose of the test compound, administer androstenedione to the respective groups.
-
Euthanasia and Tissue Collection: On the day after the final treatment, euthanize the animals. Carefully dissect the uteri, trim away any adhering fat and connective tissue, and blot to remove luminal fluid.
-
Uterine Weight Measurement: Record the wet weight of each uterus.
-
Data Analysis: Calculate the mean uterine weight for each group. The percentage inhibition of the androstenedione-induced uterine weight increase is calculated as follows:
% Inhibition = [1 - (Uterine Weight (Andro + Test) - Uterine Weight (Vehicle)) / (Uterine Weight (Andro) - Uterine Weight (Vehicle))] x 100
In Vivo Peripheral Aromatization Measurement using Radiolabeled Tracers
This method provides a direct measure of whole-body aromatase activity by tracking the conversion of a radiolabeled androgen to a radiolabeled estrogen.
Materials:
-
Test subjects (e.g., postmenopausal women, animal models)
-
[³H]-Androstenedione and [¹⁴C]-Estrone (or other suitable tracer pairs)
-
Test compound (this compound)
-
Equipment for intravenous infusion and blood sampling
-
Scintillation counter and appropriate scintillation fluid
-
HPLC system for steroid separation
Procedure:
-
Baseline Measurement: Infuse a mixture of [³H]-androstenedione and [¹⁴C]-estrone at a constant rate for a defined period (e.g., 4-6 hours).
-
Blood Sampling: Collect blood samples at regular intervals during the infusion.
-
Treatment: Administer the test compound (this compound) at the desired dose and regimen.
-
Post-Treatment Measurement: Repeat the infusion and blood sampling protocol after a specified duration of treatment.
-
Steroid Extraction and Separation: Separate androstenedione and estrone from plasma samples using techniques like ether extraction and celite column chromatography followed by HPLC.
-
Radioactivity Measurement: Measure the ³H and ¹⁴C radioactivity in the purified androstenedione and estrone fractions using a liquid scintillation counter.
-
Calculation of Aromatization Rate: The rate of peripheral aromatization is calculated from the ratio of ³H to ¹⁴C in the urinary metabolites of estrone and the infused tracers. The percentage inhibition is determined by comparing the pre- and post-treatment aromatization rates.
Visualizing Pathways and Workflows
To provide a clearer understanding of the mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Aromatase Inhibition Signaling Pathway.
Caption: Androstenedione-Induced Uterine Hypertrophy Assay Workflow.
Conclusion and Future Directions
While in vitro studies strongly suggest that this compound is a potent aromatase inhibitor, the absence of in vivo data represents a critical gap in its pharmacological profile. The comparative data presented herein for established AIs underscores the level of evidence required for clinical consideration. Future research should prioritize conducting in vivo studies using the detailed protocols provided in this guide to ascertain the efficacy, potency, and safety profile of this compound. Direct, head-to-head comparative studies with clinically relevant AIs are essential to determine its potential as a therapeutic agent.
References
- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancernetwork.com [cancernetwork.com]
A Direct Comparison of Aromatase Inhibition: 6-Bromoandrostenedione vs. Anastrozole
For Immediate Release
[City, State] – [Date] – In the landscape of endocrine therapy and research, the effective inhibition of aromatase, a key enzyme in estrogen biosynthesis, is of paramount importance. This guide provides a direct, data-driven comparison of two notable aromatase inhibitors: 6-Bromoandrostenedione and anastrozole (B1683761). This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their respective potencies, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Potency
The following table summarizes the key inhibitory constants for this compound and anastrozole against human placental aromatase. These values provide a quantitative measure of their potency.
| Compound | Isomer/Type | Inhibition Type | Potency (Ki or IC50) | Source |
| This compound | 6α-Bromoandrostenedione | Competitive | Ki: 3.4 nM | [1] |
| 6β-Bromoandrostenedione | Mechanism-based Irreversible | Ki: 0.8 µM (800 nM) | [1] | |
| Anastrozole | Not Applicable | Non-steroidal Reversible | IC50: 15 nM | [2] |
Note on Potency Metrics:
-
Ki (Inhibition Constant): Represents the concentration of a competitive inhibitor that doubles the apparent Km of the substrate. A lower Ki value indicates a higher binding affinity of the inhibitor to the enzyme.
-
IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
From the data presented, 6α-bromoandrostenedione demonstrates the highest potency as a competitive inhibitor with a Ki of 3.4 nM. Anastrozole, a non-steroidal inhibitor, exhibits a potent IC50 of 15 nM. The 6β epimer of bromoandrostenedione, while still an effective inhibitor, displays a lower potency and acts via an irreversible mechanism.
Mechanism of Action
This compound exists as two stereoisomers, each with a distinct mechanism of aromatase inhibition[1]:
-
6α-Bromoandrostenedione: Acts as a competitive inhibitor . It reversibly binds to the active site of the aromatase enzyme, competing with the natural substrate, androstenedione.
-
6β-Bromoandrostenedione: Functions as a mechanism-based irreversible inhibitor (also known as a suicide inhibitor). It binds to the active site and is processed by the enzyme, leading to the generation of a reactive intermediate that covalently bonds to the enzyme, causing permanent inactivation[1].
Anastrozole is a selective, non-steroidal reversible aromatase inhibitor . It binds to the heme group of the cytochrome P450 component of the aromatase enzyme, effectively blocking its catalytic activity without being a substrate for the enzyme[2]. Its action is highly specific for aromatase.
Experimental Protocols
The determination of the inhibitory potency of these compounds typically involves an in vitro aromatase inhibition assay using human placental microsomes.
Aromatase Inhibition Assay Using Human Placental Microsomes (Radiometric Method)
This method measures the activity of aromatase by quantifying the amount of radiolabeled water released during the conversion of a radiolabeled androgen substrate to estrogen.
1. Preparation of Human Placental Microsomes:
-
Fresh human term placenta is obtained and processed at 4°C.
-
The tissue is homogenized, and microsomes are isolated through differential centrifugation. The resulting microsomal pellet, rich in aromatase, is resuspended in a suitable buffer.
2. Incubation:
-
Reaction mixtures are prepared containing:
-
Human placental microsomes.
-
A radiolabeled substrate, typically [1β-³H]-androstenedione.
-
NADPH (or an NADPH-generating system) as a cofactor.
-
Varying concentrations of the inhibitor (this compound or anastrozole) or vehicle control.
-
-
The mixture is incubated at 37°C for a specific duration to allow the enzymatic reaction to proceed.
3. Termination and Extraction:
-
The reaction is stopped by the addition of an organic solvent (e.g., chloroform).
-
The mixture is centrifuged to separate the aqueous and organic phases.
4. Quantification of Aromatase Activity:
-
The aqueous phase, containing the tritiated water ([³H]₂O) produced during the aromatization reaction, is collected.
-
Unreacted radiolabeled substrate is removed from the aqueous phase using dextran-coated charcoal.
-
The radioactivity of the supernatant is measured using a liquid scintillation counter.
5. Data Analysis:
-
The amount of [³H]₂O formed is proportional to the aromatase activity.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For competitive inhibitors, Ki values can be determined from Lineweaver-Burk plots by measuring the reaction velocity at various substrate and inhibitor concentrations. For irreversible inhibitors, the inactivation rate constant (kinact) and Ki can be determined by pre-incubating the enzyme with the inhibitor for various times[1].
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Screening for Off-Target Effects of 6-Bromoandrostenedione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target screening methodologies for 6-Bromoandrostenedione, a potent aromatase inhibitor. It aims to offer an objective comparison with alternative aromatase inhibitors, supported by available experimental data, to aid in the assessment of its selectivity profile.
Introduction to this compound and Off-Target Effects
This compound is a steroid analogue that acts as an inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens. It exists as two stereoisomers, 6α-bromoandrostenedione and 6β-bromoandrostenedione, which exhibit different mechanisms of aromatase inhibition. The 6α-epimer is a competitive inhibitor, while the 6β-epimer acts as a mechanism-based irreversible inhibitor. While potent in its on-target activity, the evaluation of off-target effects is a critical step in the preclinical safety assessment of any drug candidate to anticipate potential adverse effects.
Off-target effects arise when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target. For steroidal compounds like this compound, potential off-targets include other steroid hormone receptors (e.g., androgen, progesterone (B1679170), glucocorticoid, and mineralocorticoid receptors) and other members of the cytochrome P450 enzyme superfamily.
Comparative Analysis of Aromatase Inhibitors
While specific quantitative data on the off-target binding profile of this compound is limited in publicly available literature, a qualitative comparison can be drawn with other widely used aromatase inhibitors.
Table 1: Comparison of Aromatase Inhibitors
| Feature | This compound | Anastrozole | Letrozole | Exemestane (B1683764) |
| Type | Steroidal, Irreversible (6β-isomer) / Competitive (6α-isomer) | Non-steroidal, Reversible | Non-steroidal, Reversible | Steroidal, Irreversible |
| On-Target Potency (Aromatase) | High (Ki in nM range)[1] | High (IC50 in nM range) | High (IC50 in nM range)[2][3] | High (IC50 in µM range)[4] |
| Known Off-Target Profile | High selectivity among P-450 cytochromes[1]. Specific data on steroid receptor binding is not readily available. | Generally well-tolerated with a favorable side-effect profile.[5] | Highly selective for the aromatase enzyme.[2] Some inhibition of other CYPs at higher concentrations.[6][7] | May possess slight androgenic activity.[8] |
Methodologies for Off-Target Screening
A comprehensive assessment of off-target effects involves a combination of in silico, in vitro, and cellular screening methods.
Kinase Profiling
Kinase inhibitor profiling is crucial as many small molecules exhibit off-target activity against kinases.
Experimental Protocol: Kinase Selectivity Profiling (Example)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercial kinase panel representing a broad range of the human kinome.
-
Assay: Perform a radiometric or fluorescence-based kinase activity assay. This typically involves incubating the kinase, a specific substrate, ATP (often radiolabeled), and the test compound.
-
Detection: Measure the incorporation of phosphate (B84403) into the substrate to determine kinase activity.
-
Data Analysis: Calculate the percent inhibition of each kinase at a given concentration of the test compound. For hits, determine the IC50 value.
Steroid Receptor Binding Assays
Given its steroidal structure, assessing the binding affinity of this compound to other steroid hormone receptors is critical.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cell lysates or purified receptors for the androgen receptor (AR), progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).
-
Radioligand: Use a high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-dihydrotestosterone for AR).
-
Competition: Incubate the receptor preparation with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Separate receptor-bound from unbound radioligand using methods like filtration or charcoal dextran.
-
Detection: Quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of this compound for each receptor, which represents the concentration required to displace 50% of the radioligand.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This unbiased approach can identify novel protein targets of a small molecule.
Experimental Protocol: AC-MS for Target Identification
-
Probe Synthesis: Synthesize a derivative of this compound with a linker for immobilization.
-
Immobilization: Covalently attach the this compound probe to a solid support (e.g., agarose (B213101) beads) to create an affinity matrix.
-
Cell Lysate Incubation: Incubate the affinity matrix with a cell or tissue lysate to allow proteins to bind to the immobilized compound.
-
Washing: Wash the matrix extensively to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, often by using a competing ligand or changing buffer conditions.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Cell-Based Phenotypic Screening
Cell-based assays provide insights into the functional consequences of off-target interactions in a more physiologically relevant context.
Experimental Protocol: Cell Viability/Proliferation Assay
-
Cell Line Panel: Utilize a diverse panel of human cancer cell lines representing various tissue origins.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability/Proliferation Measurement: Assess cell viability or proliferation using assays such as MTT, resazurin, or ATP-based luminescence assays.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line to identify sensitive and resistant lines, which can suggest potential off-target pathways.
Visualizing Workflows and Pathways
Figure 1. Simplified steroidogenesis pathway showing the site of action for this compound.
Figure 2. General experimental workflow for screening the off-target effects of a small molecule.
Conclusion and Future Directions
The available data suggests that this compound is a highly potent and selective aromatase inhibitor, particularly with respect to other cytochrome P450 enzymes. However, a comprehensive understanding of its off-target profile requires further investigation, especially concerning its interaction with other steroid hormone receptors. The experimental protocols outlined in this guide provide a framework for conducting a thorough off-target screening cascade. The generation of quantitative binding data for this compound against a broad panel of targets will be essential for a more definitive comparison with other aromatase inhibitors and for a complete preclinical safety assessment. Researchers are encouraged to employ a multi-faceted screening approach to build a comprehensive selectivity profile for this and other novel drug candidates.
References
- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exemestane potency is unchanged by common nonsynonymous polymorphisms in CYP19A1: results of a novel anti‐aromatase activity assay examining exemestane and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anastrozole--a new generation in aromatase inhibition: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling the Unyielding Bond: 6-Bromoandrostenedione's Irreversible Inhibition of Aromatase
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of endocrine therapy, particularly in the context of estrogen-dependent cancers, the enzyme aromatase stands as a critical target. Its role in the conversion of androgens to estrogens makes it a focal point for therapeutic intervention. Among the arsenal (B13267) of aromatase inhibitors, 6-bromoandrostenedione has emerged as a potent steroidal inhibitor with a distinct mechanism of action. This guide provides a comprehensive comparison of this compound with other aromatase inhibitors, focusing on the experimental evidence that confirms its irreversible binding to the enzyme.
The Decisive Blow: Mechanism-Based Inactivation
At the heart of this compound's efficacy is its classification as a mechanism-based inhibitor, also known as a suicide inhibitor. Unlike reversible inhibitors that bind and dissociate from the enzyme, this compound is processed by aromatase itself into a reactive intermediate. This intermediate then forms a stable, covalent bond with the enzyme's active site, leading to its permanent inactivation.
The stereochemistry of the bromine atom at the 6-position is paramount to this mechanism. It is specifically the 6β-bromoandrostenedione epimer that acts as an irreversible inhibitor. In contrast, the 6α-epimer behaves as a competitive inhibitor, highlighting the precise structural requirements for the inactivation process.[1] This inactivation is a time-dependent process and critically requires the presence of NADPH, a cofactor for the enzymatic reaction, further supporting the mechanism of enzyme-activated inhibition.
Quantitative Comparison of Aromatase Inhibitors
The efficacy of aromatase inhibitors can be quantitatively assessed through their kinetic parameters, primarily the inhibition constant (Ki) and the rate of inactivation (kinact). The Ki value reflects the affinity of the inhibitor for the enzyme, while kinact quantifies the rate at which the enzyme is irreversibly inactivated.
| Inhibitor | Type | Mechanism of Action | Ki | kinact |
| 6β-Bromoandrostenedione | Steroidal | Irreversible (Mechanism-Based) | 0.8 µM[1] | 0.025 min-1[1] |
| 6α-Bromoandrostenedione | Steroidal | Reversible (Competitive) | 3.4 nM[1] | - |
| Exemestane | Steroidal | Irreversible (Mechanism-Based) | ~26 nM (IC50) | - |
| Formestane | Steroidal | Irreversible (Mechanism-Based) | - | - |
| Letrozole (B1683767) | Non-steroidal | Reversible (Competitive) | ~0.7-1.5 nM (Ki) | - |
| Anastrozole (B1683761) | Non-steroidal | Reversible (Competitive) | ~10-17 nM (Ki) | - |
Note: Ki and kinact values can vary depending on the experimental conditions. The data presented here are representative values from the literature.
As the table illustrates, 6β-bromoandrostenedione demonstrates potent time-dependent inactivation of aromatase. While its initial binding affinity (Ki) is in the micromolar range, its ability to permanently disable the enzyme makes it a highly effective inhibitor. In comparison, non-steroidal inhibitors like letrozole and anastrozole exhibit very high binding affinities (low nanomolar Ki values) but their interaction with the enzyme is reversible.
Experimental Protocols: Elucidating the Mechanism of Inhibition
The confirmation of this compound's irreversible binding to aromatase relies on a series of well-established experimental protocols.
Aromatase Activity Assay (Tritiated Water Release Assay)
This is the most common method to measure aromatase activity.
-
Principle: The assay utilizes [1β-³H]-androstenedione as a substrate. During the aromatization process, the tritium (B154650) atom at the 1β position is abstracted, leading to the formation of tritiated water (³H₂O). The amount of radioactivity in the water phase is directly proportional to the aromatase activity.
-
Procedure:
-
A reaction mixture is prepared containing human placental microsomes (a rich source of aromatase), the tritiated substrate, and an NADPH-generating system (cofactor).
-
The inhibitor (e.g., this compound) at various concentrations is added to the reaction mixture.
-
The reaction is incubated at 37°C for a specific period.
-
The reaction is stopped, and the unmetabolized substrate is removed by extraction with an organic solvent (e.g., chloroform).
-
The aqueous phase, containing the tritiated water, is then treated with charcoal-dextran to remove any remaining traces of the tritiated steroid.
-
The radioactivity of the aqueous phase is measured using a liquid scintillation counter.
-
Time-Dependent Inhibition Assay
This assay is crucial for distinguishing between reversible and irreversible inhibitors.
-
Principle: An irreversible inhibitor will cause a progressive loss of enzyme activity over time, even after the unbound inhibitor is removed.
-
Procedure:
-
Aromatase is pre-incubated with the inhibitor and NADPH for varying periods.
-
At each time point, an aliquot of the pre-incubation mixture is diluted significantly to reduce the concentration of the unbound inhibitor to a non-inhibitory level.
-
The residual aromatase activity in the diluted aliquot is then measured using the tritiated water release assay.
-
A plot of the logarithm of the remaining enzyme activity versus the pre-incubation time will yield a straight line for a first-order inactivation process, from which the inactivation rate constant (kinact) can be determined.
-
Visualizing the Inhibition: Pathways and Workflows
To better understand the processes involved in confirming the irreversible binding of this compound, the following diagrams illustrate the key workflows and mechanisms.
Structural Insights into Irreversible Binding
Conclusion
The collective evidence from kinetic studies, including time-dependent inactivation assays, unequivocally confirms that 6β-bromoandrostenedione is a mechanism-based, irreversible inhibitor of aromatase. Its unique mode of action, which involves enzymatic activation to a reactive species that covalently modifies the active site, distinguishes it from reversible inhibitors. This comprehensive understanding of its mechanism, supported by quantitative kinetic data and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals in the ongoing quest for more effective and specific therapies targeting estrogen-dependent pathologies. While direct structural confirmation of the covalent adduct with this compound remains an area for future investigation, the existing body of evidence strongly supports its classification as a potent and irreversible inactivator of aromatase.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
